Product packaging for Vilazodone(Cat. No.:CAS No. 163521-12-8)

Vilazodone

Cat. No.: B1662482
CAS No.: 163521-12-8
M. Wt: 441.5 g/mol
InChI Key: SGEGOXDYSFKCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vilazodone is a novel antidepressant agent approved for the treatment of Major Depressive Disorder (MDD) . It is classified as a serotonin modulator and represents a valuable compound for neuroscientific research due to its unique dual mechanism of action . Mechanism of Action: this compound acts as a selective partial agonist and reuptake inhibitor (SPARI) . Its pharmacological activity involves two primary targets: high-affinity inhibition of the serotonin transporter (SERT), which increases synaptic levels of serotonin, and partial agonism of the 5-HT 1A receptor . This combined action on both transporter and receptor targets provides a distinct profile for investigating serotonin system regulation and its role in mood disorders . Research Applications: this compound is primarily used in preclinical and clinical research focused on depression and anxiety disorders . Its unique profile makes it a useful tool for studying the differential effects of combined SERT inhibition and 5-HT 1A receptor activation, compared to selective serotonin reuptake inhibitors (SSRIs) alone. Some studies suggest it may be associated with a lower incidence of certain side effects like emotional blunting and sexual dysfunction, making it a compound of interest for investigating improved therapeutic windows . Pharmacokinetics: The oral bioavailability of this compound is approximately 72% when administered with food, which significantly enhances its absorption . It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and has an elimination half-life of about 25 hours . Researchers should note the potential for drug-drug interactions when designing in vivo studies with compounds that inhibit or induce CYP3A4 . Safety and Handling: This product is intended for research purposes only. It is not for diagnostic or therapeutic use, or for human consumption. Safety Data Sheets (SDS) must be consulted prior to handling. Researchers should be aware that this compound, like other serotonergic agents, carries a potential risk of inducing serotonin syndrome in animal models when combined with other pro-serotonergic drugs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N5O2 B1662482 Vilazodone CAS No. 163521-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEGOXDYSFKCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870086
Record name Vilazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vilazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e-01 g/L
Record name Vilazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Solid from ethyl acetate

CAS No.

163521-12-8
Record name Vilazodone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163521-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vilazodone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vilazodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vilazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VILAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S239O2OOV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vilazodone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vilazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 227-279 °C /Vilazodone hydrochloride/
Record name Vilazodone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Vilazodone's Neuronal Circuitry Engagement: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1] It is distinguished by a dual mechanism of action, functioning as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[2][3] This unique pharmacological profile was designed with the hypothesis that the partial agonism at 5-HT1A autoreceptors could lead to a faster desensitization of these receptors, potentially accelerating the therapeutic onset of action compared to traditional SSRIs.[1][4] This guide provides a comprehensive technical overview of this compound's mechanism of action within neuronal circuits, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action in Neuronal Circuits

This compound's therapeutic effects are primarily attributed to its synergistic actions on two key components of the serotonergic system: the serotonin transporter (SERT) and the 5-HT1A receptor.[3]

Serotonin Transporter (SERT) Inhibition

Similar to conventional SSRIs, this compound binds with high affinity to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Recent studies have revealed a unique, allosteric binding site for this compound on SERT, which differs from the binding site of traditional SSRIs.[5][6][7] This allosteric interaction may contribute to its distinct pharmacological profile.[8][9]

5-HT1A Receptor Partial Agonism

This compound also acts as a partial agonist at 5-HT1A receptors.[2] These receptors are located both presynaptically (as autoreceptors on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus) and postsynaptically in various brain regions, including the hippocampus and cortex.

  • Presynaptic 5-HT1A Autoreceptors: The initial increase in synaptic serotonin caused by SERT inhibition typically activates these autoreceptors, leading to a negative feedback loop that reduces the firing rate of serotonin neurons and subsequent serotonin release. This is a key hypothesis for the delayed onset of action of SSRIs. This compound's partial agonism at these autoreceptors is thought to circumvent this delay by directly modulating their activity, leading to a more rapid desensitization and a quicker restoration of neuronal firing.[3][10]

  • Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors in regions like the hippocampus is associated with the downstream therapeutic effects of antidepressants, including the modulation of signaling pathways involved in neuroplasticity and cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinities and functional potencies.

Target Parameter Value (nM) Species/System Reference(s)
Serotonin Transporter (SERT)Ki0.1Human[2]
Serotonin Transporter (SERT)IC501.6Not Specified[2]
5-HT1A ReceptorKi0.2 (vs. [3H]8-OH-DPAT)Human[1]
5-HT1A ReceptorIC502.1Not Specified[2]

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay is used to determine the binding affinity of this compound for the serotonin transporter.

Materials:

  • Membrane preparations from cells expressing human SERT.

  • Radioligand: [3H]Citalopram or [3H]Paroxetine.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value of this compound, which can then be used to calculate the Ki value.

GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This functional assay measures the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing human 5-HT1A receptors.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP (Guanosine diphosphate).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the membrane preparations with this compound and GDP in the assay buffer.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Analyze the data to determine the EC50 and Emax values for this compound, which indicate its potency and efficacy as a 5-HT1A receptor agonist.[4][11]

In Vivo Microdialysis in Rat Prefrontal Cortex

This technique is used to measure the extracellular levels of serotonin in the brain of a freely moving animal following administration of this compound.[12][13][14]

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • This compound solution for administration (e.g., intraperitoneal injection).

Procedure:

  • Surgically implant a guide cannula into the prefrontal cortex of the rat under anesthesia.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples to establish basal serotonin levels.

  • Administer this compound to the rat.

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage of the baseline serotonin levels.

Forced Swim Test in Rats

This behavioral test is a widely used preclinical screening method for assessing antidepressant-like activity.[15][16][17][18][19]

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording equipment.

  • This compound solution for administration.

Procedure:

  • On the first day (pre-test session), place each rat in the cylinder for 15 minutes.

  • 24 hours later (test session), administer this compound or vehicle to the rats.

  • After a specific pretreatment time (e.g., 60 minutes), place the rats individually in the swim cylinder for a 5-minute test session.

  • Record the behavior of the rats during the test session.

  • Score the duration of immobility, swimming, and climbing behaviors.

  • A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

This compound's Dual Mechanism of Action

Vilazodone_Mechanism cluster_presynaptic Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin Vesicle->Serotonin_Synapse Autoreceptor 5-HT1A Autoreceptor Vilazodone_SERT This compound Vilazodone_SERT->SERT Inhibits Vilazodone_Auto This compound Vilazodone_Auto->Autoreceptor Partial Agonist (Modulates Feedback) Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Autoreceptor Activates (Negative Feedback) Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Activates

Caption: this compound's dual action: SERT inhibition and 5-HT1A autoreceptor modulation.

Downstream Signaling Pathway of 5-HT1A Receptor Activation

Signaling_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Activates Gi Gi Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription BDNF BDNF BDNF_Gene->BDNF Neuroplasticity Neuroplasticity & Cell Survival BDNF->Neuroplasticity

Caption: this compound-induced 5-HT1A receptor signaling cascade.[20][21][22][23][24]

Experimental Workflow for Preclinical Antidepressant Screening

Experimental_Workflow start Start: Compound (e.g., this compound) binding_assay In Vitro Binding Assays (SERT & 5-HT1A) start->binding_assay functional_assay In Vitro Functional Assays (GTPγS Binding) binding_assay->functional_assay animal_model Animal Model of Depression (e.g., Chronic Mild Stress) functional_assay->animal_model behavioral_test Behavioral Testing (Forced Swim Test) animal_model->behavioral_test neurochemical_analysis Neurochemical Analysis (In Vivo Microdialysis) behavioral_test->neurochemical_analysis data_analysis Data Analysis & Interpretation neurochemical_analysis->data_analysis end Conclusion: Antidepressant Potential data_analysis->end

Caption: A typical preclinical workflow for evaluating novel antidepressants.[25][26][27]

Conclusion

This compound's intricate mechanism of action, characterized by its dual engagement of the serotonin transporter and the 5-HT1A receptor, represents a significant advancement in the pharmacotherapy of depression. The combination of potent SERT inhibition and 5-HT1A partial agonism offers a unique approach to modulating serotonergic neurotransmission. The preclinical data strongly support its efficacy, and ongoing research continues to elucidate the full extent of its impact on neuronal circuits and downstream signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals working to further unravel the complexities of this novel antidepressant and to develop the next generation of treatments for major depressive disorder.

References

Preclinical Pharmacology of Vilazodone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1] Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] this compound combines potent and selective inhibition of the serotonin transporter (SERT) with partial agonism at the 5-HT1A receptor.[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its binding characteristics, functional activity, and effects in various in vitro and in vivo models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic neurotransmission and the development of novel antidepressant therapies.

Core Mechanism of Action

This compound's therapeutic effects are believed to stem from its synergistic actions on two key components of the serotonergic system:

  • Serotonin Reuptake Inhibition: Like conventional SSRIs, this compound binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[1]

  • 5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at 5-HT1A receptors.[2][3][4] These receptors are located both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone.[5]

This dual mechanism has been termed as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its binding affinities and functional potencies.

Table 1: this compound Binding Affinities (Ki)

TargetThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Human Serotonin Transporter (SERT)0.1--
Human 5-HT1A Receptor0.2Buspirone-
Human Norepinephrine Transporter (NET)56--
Human Dopamine Transporter (DAT)37--

Table 2: this compound Functional Activity

AssayParameterThis compound Value (nM)
Serotonin Reuptake InhibitionIC501.6
5-HT1A Receptor BindingIC502.1
5-HT1A Receptor Functional Activity ([35S]GTPγS binding)pEC508.1 (Intrinsic Activity: 0.61)

Key Preclinical Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action at the Serotonergic Synapse

The following diagram illustrates the proposed mechanism of action of this compound at a serotonergic synapse.

vilazodone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin Neuron serotonin_vesicle Serotonin Vesicles serotonin serotonin_vesicle->serotonin Release sert SERT ht1a_auto 5-HT1A Autoreceptor ht1a_auto->presynaptic_neuron Inhibits Firing serotonin->sert Reuptake serotonin->ht1a_auto Binds ht1a_post Postsynaptic 5-HT1A Receptor serotonin->ht1a_post Binds postsynaptic_neuron Postsynaptic Neuron ht1a_post->postsynaptic_neuron Signal Transduction This compound This compound This compound->sert Inhibition This compound->ht1a_auto Partial Agonist This compound->ht1a_post Partial Agonist

Caption: this compound's dual action: SERT inhibition and 5-HT1A partial agonism.

Experimental Workflow for In Vitro Receptor Binding Assay

This diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of this compound for its target receptors.

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end microdialysis_workflow start Start implant_probe Surgically Implant Microdialysis Probe in Brain Region of Interest start->implant_probe perfuse_probe Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) implant_probe->perfuse_probe collect_baseline Collect Baseline Dialysate Samples perfuse_probe->collect_baseline administer_this compound Administer this compound collect_baseline->administer_this compound collect_post_drug Collect Post-Drug Dialysate Samples administer_this compound->collect_post_drug analyze_samples Analyze Samples for Serotonin Concentration (HPLC-ECD) collect_post_drug->analyze_samples end End analyze_samples->end

References

Early-phase research on Vilazodone's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early-Phase Research on Vilazodone's Therapeutic Potential

Introduction

This compound is a novel antidepressant agent approved for the treatment of Major Depressive Disorder (MDD).[1][2][3] Its development was driven by the hypothesis that a dual-action mechanism could offer a more rapid onset of action and an improved side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[4][5] This technical guide provides a comprehensive overview of the foundational preclinical and early-phase clinical research that characterized the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

This compound's unique pharmacological profile combines two primary mechanisms: potent and selective inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[1][2][6][7] This dual activity has been termed SPARI (Serotonin Partial Agonist and Reuptake Inhibitor).[2][7] The early research focused on elucidating the synergy between these two actions, with the 5-HT1A partial agonism expected to accelerate the desensitization of somatodendritic 5-HT1A autoreceptors, a process thought to be responsible for the therapeutic lag of conventional SSRIs.[1][4][8]

Pharmacodynamics: A Dual-Action Mechanism

This compound's primary mechanism of action is the enhancement of serotonergic activity in the central nervous system.[9] This is achieved through the synergistic effects of potent serotonin reuptake inhibition and 5-HT1A receptor partial agonism.[1][8][10] Preclinical studies confirmed that this compound binds with high affinity and selectivity to the human serotonin transporter and 5-HT1A receptors.[4][6][9] Its affinity for norepinephrine and dopamine transporters is significantly lower, establishing it as a highly selective serotonergic agent.[1]

Binding Affinity and Potency

The binding affinity (Ki) and inhibitory concentration (IC50) are critical measures of a drug's potency and selectivity. Early-phase in vitro studies established this compound's high affinity for its primary targets.

TargetParameterValue (nM)Species/SystemReference
Serotonin Transporter (SERT) Ki 0.1Human[1][9]
IC50 1.6Human[1][9]
IC50 0.5Human[4]
5-HT1A Receptor Ki (agonist radioligand) ≥ 9.3 (pKi)Human recombinant, rat, guinea pig, mouse[4]
IC50 2.1Human[1][9]
IC50 0.2Human[4]
IC50 0.5Human[8][11]
Norepinephrine Transporter (NET) Ki 56Human[1]
Dopamine Transporter (DAT) Ki 37Human[1]
Dopamine D3 Receptor IC50 71Human[4]
5-HT4 Receptor IC50 252Human[4]
Signaling Pathway

This compound's dual action modulates the serotonergic synapse. By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft. Simultaneously, its partial agonist activity at 5-HT1A receptors provides a secondary mechanism. At presynaptic somatodendritic 5-HT1A autoreceptors, this action is thought to more rapidly desensitize the negative feedback loop that normally curtails serotonin release, potentially accelerating the antidepressant effect.[4][8] At postsynaptic 5-HT1A receptors, it directly stimulates serotonergic signaling.[8]

This compound's dual-action mechanism at the serotonergic synapse.

Pharmacokinetics

Early-phase studies in healthy volunteers and patients provided key insights into the absorption, distribution, metabolism, and elimination (ADME) profile of this compound.

ParameterFindingReference
Absorption & Bioavailability Absolute bioavailability is ~72% when taken with food. Administration in a fasting state reduces AUC by ~50%.[7][9][12]
Time to Peak Plasma (Tmax) Median of 4-5 hours.[9][12]
Half-life (t½) Approximately 25 hours. Steady state is achieved in about 4 days.[2][6][9][13]
Protein Binding Highly protein-bound (96-99%).[2][12][13]
Metabolism Extensively metabolized, primarily by the hepatic cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[3][6][13][14]
Metabolites Two major human metabolites, M10 and M17, are not considered to have significant serotonergic activity.[9]
Elimination Primarily through hepatic metabolism. A small fraction is recovered unchanged in urine (1%) and feces (2%).[6]

Experimental Protocols: Preclinical Research

Preclinical evaluation was essential to characterize this compound's mechanism and predict its therapeutic effects. This involved a combination of in vitro assays and in vivo animal models.

Protocol 1: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors and transporters.

  • Methodology:

    • Preparation: Membranes are prepared from cells expressing the specific human recombinant target receptor or transporter (e.g., SERT, 5-HT1A) or from native animal brain tissue.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis
  • Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions of live animals.

  • Methodology:

    • Surgery: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., frontal cortex, ventral hippocampus).

    • Recovery: Animals are allowed to recover from surgery.

    • Experiment: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals to establish a baseline.

    • Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally).

    • Sample Analysis: Dialysate samples continue to be collected and are analyzed for serotonin concentration using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Results: Changes in extracellular serotonin levels are expressed as a percentage of the baseline. Studies showed this compound produced larger maximal increases in extracellular 5-HT than fluoxetine in the ventral hippocampus and frontal cortex.[15]

Protocol 3: Rodent Behavioral Models
  • Objective: To assess the antidepressant-like and anxiolytic-like effects of this compound.

  • Models Used:

    • Forced Swim Test (Antidepressant model): Rats or mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time following drug administration is interpreted as an antidepressant-like effect.[2][11]

    • Ultrasonic Vocalization Test (Anxiolytic model): Rat pups separated from their mother emit ultrasonic vocalizations, which are considered a measure of anxiety. This compound administration was shown to inhibit these stress-induced vocalizations, an effect mediated by 5-HT1A receptor activation.[4][11][16]

    • Elevated Plus Maze (Anxiolytic model): This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms.[2]

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Models cluster_safety Safety & Toxicology a1 Target Identification (SERT, 5-HT1A) a2 Radioligand Binding Assays a1->a2 a3 Serotonin Reuptake Inhibition Assays a1->a3 a4 Determine Ki, IC50, and Selectivity a2->a4 a3->a4 b1 Pharmacokinetic Studies (ADME Profile) a4->b1 Dose Selection b2 Microdialysis (Extracellular 5-HT Levels) a4->b2 b3 Behavioral Models (Forced Swim, USV, etc.) a4->b3 b4 Assess Efficacy and Mechanism b1->b4 b2->b4 b3->b4 c1 Acute & Chronic Toxicity Studies b4->c1 Inform Dosing for Toxicology c3 Establish Safety Profile c1->c3 c2 Cardiovascular Safety (hERG assays, ECG) c2->c3

A typical workflow for the preclinical evaluation of this compound.

Early Phase Clinical Trials

Following promising preclinical results, this compound advanced into clinical development to assess its safety, tolerability, and efficacy in humans.

Phase I Studies

Phase I trials were conducted in healthy volunteers to establish the pharmacokinetic profile in humans, determine dose-proportionality, and identify the maximum tolerated dose. These studies confirmed the ~25-hour half-life and the necessity of taking the medication with food to ensure adequate bioavailability.[2][9][12]

Phase II & Pivotal Phase III Studies

The efficacy of this compound was investigated in several Phase II and two pivotal Phase III trials.[1][3] While some earlier Phase II trials failed to significantly differentiate this compound from placebo, two large, 8-week, randomized, double-blind, placebo-controlled Phase III studies formed the basis for its FDA approval.[3][17]

StudyN (ITT)DosePrimary OutcomeKey Result (vs. Placebo)Common Adverse EventsReference
Phase III (Rickels et al.) ~41040 mg/dayChange in MADRS ScoreSignificant improvement from baseline.Diarrhea, Nausea[2]
Phase III (Khan et al.) 48140 mg/dayChange in MADRS ScoreSignificant improvement (LS Mean Change: -13.3 vs -10.8, p=.009).Diarrhea (31%), Nausea (26%), Headache (13%)[18]
Pooled Phase III Analysis 89140 mg/dayChange in MADRS ScoreSignificant improvement noted within 1 week.Diarrhea (28%), Nausea (23.4%)[1]
1-Year Open-Label Study 59940 mg/dayChange in MADRS ScoreMean score improved from 29.9 (baseline) to 7.1 (week 52).Diarrhea (36%), Nausea (32%), Headache (20%)[1][13]
Protocol 4: Phase III Randomized Controlled Trial (RCT) Design
  • Objective: To evaluate the efficacy and safety of this compound 40 mg/day compared to placebo for the treatment of MDD in adults.

  • Methodology:

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study over 8 weeks.[18][19]

    • Patient Population: Adult outpatients (18-70 years) meeting the DSM-IV-TR criteria for a current episode of MDD. Key inclusion criteria included a minimum score on a depression rating scale (e.g., Hamilton Depression Rating Scale 17-item [HAM-D-17] ≥ 22).[1]

    • Randomization: Eligible patients are randomized to receive either this compound or a matching placebo.

    • Dosing Regimen: this compound is initiated at 10 mg/day for 7 days, then titrated to 20 mg/day for another 7 days, and finally to the target dose of 40 mg/day for the remainder of the study. This titration schedule is designed to improve gastrointestinal tolerability.[1][3]

    • Efficacy Assessments: The primary efficacy endpoint is the change from baseline to week 8 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary endpoints include changes in the HAM-D-17, Clinical Global Impressions-Severity (CGI-S), and Clinical Global Impressions-Improvement (CGI-I) scores.[18][19]

    • Safety and Tolerability: Assessed through the monitoring of treatment-emergent adverse events, vital signs, weight, ECGs, and laboratory tests. Questionnaires like the Changes in Sexual Functioning Questionnaire (CSFQ) are used to specifically assess sexual side effects.[18]

    • Statistical Analysis: The primary analysis is performed on the Intent-to-Treat (ITT) population using a mixed-effects model for repeated measures (MMRM) or last observation carried forward (LOCF) to handle missing data.

Therapeutic_Logic cluster_mechanism Dual Pharmacological Action cluster_neurobiological Neurobiological Effects cluster_clinical Hypothesized Clinical Outcomes A1 SERT Inhibition B1 Increased Synaptic Serotonin A1->B1 A2 5-HT1A Partial Agonism B2 Rapid Desensitization of 5-HT1A Autoreceptors A2->B2 B3 Direct Stimulation of Postsynaptic 5-HT1A Receptors A2->B3 C1 Antidepressant Efficacy (Reduced MDD Symptoms) B1->C1 C2 Potential for Faster Onset of Action B2->C2 Hypothesized B3->C1 C3 Potential for Reduced Sexual Side Effects B3->C3 Hypothesized C4 Anxiolytic Effects B3->C4

Logical flow from this compound's dual action to clinical effects.

Conclusion

The early-phase research on this compound successfully characterized it as a potent and selective serotonin reuptake inhibitor and 5-HT1A partial agonist. In vitro and preclinical animal studies established its dual mechanism of action and provided a strong rationale for its potential as an effective antidepressant. Subsequent Phase I, II, and pivotal Phase III clinical trials confirmed its efficacy in treating MDD and established a safety and tolerability profile characterized primarily by gastrointestinal side effects.[1][18] While the hypothesized benefits of a faster onset of action and a superior side-effect profile compared to other antidepressants require further validation in direct comparative trials, the foundational research clearly established this compound as a distinct therapeutic option in the pharmacological armamentarium for Major Depressive Disorder.[1][3]

References

Investigational Profile of Vilazodone in Anxiety Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, has been investigated for its therapeutic potential in anxiety disorders, primarily Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD). This technical guide provides an in-depth overview of the investigational studies of this compound for these conditions, with a focus on its mechanism of action, preclinical evidence, and clinical trial data. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. While several pharmacological agents are available, there remains a need for novel therapeutics with improved efficacy and tolerability profiles. This compound, with its dual mechanism of action, represents a rational therapeutic candidate for anxiety disorders. By combining serotonin reuptake inhibition with partial agonism at 5-HT1A receptors, this compound is hypothesized to offer a synergistic anxiolytic effect. This document synthesizes the available preclinical and clinical evidence to provide a detailed understanding of the investigational status of this compound for anxiety disorders.

Mechanism of Action

This compound's pharmacological activity is characterized by two primary mechanisms:

  • Selective Serotonin Reuptake Inhibition (SSRI): this compound binds with high affinity to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This action is a well-established mechanism for the treatment of anxiety and depressive disorders.

  • 5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at the 5-HT1A receptor. 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the firing rate of serotonergic neurons, while partial agonism at postsynaptic receptors in brain regions like the hippocampus and amygdala is believed to contribute to anxiolytic effects.

This dual action is theorized to provide a more rapid onset of anxiolytic effects and potentially a better side-effect profile compared to traditional SSRIs.

Signaling Pathway

vilazodone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle 5-HT Serotonin_synapse Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake 5HT1A_post 5-HT1A Receptor Serotonin_synapse->5HT1A_post Anxiolytic_Effect Anxiolytic Effect 5HT1A_post->Anxiolytic_Effect Modulates This compound This compound This compound->SERT Inhibits This compound->5HT1A_auto Partial Agonist This compound->5HT1A_post Partial Agonist

Caption: this compound's dual mechanism of action.

Preclinical Investigational Studies

Preclinical studies in animal models of anxiety have provided foundational evidence for the anxiolytic potential of this compound.

Experimental Protocols
  • Elevated Plus Maze (EPM): This model assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Forced Swim Test (FST): While primarily a model for antidepressant activity, the FST can also be sensitive to anxiolytic effects. The test measures the immobility time of rodents when placed in an inescapable cylinder of water.

  • Predator-Induced Stress Models: These models expose rodents to a predator or predator-related cues to induce a state of anxiety and fear. The effects of this compound on behaviors such as freezing and risk assessment are then evaluated.

Summary of Preclinical Findings

In various preclinical models, this compound has demonstrated anxiolytic-like effects. For instance, it has been shown to increase open-arm exploration in the EPM and reduce immobility in the FST. In predator stress models, this compound has been observed to decrease defensive behaviors.

Clinical Investigational Studies

Multiple clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of GAD and SAD.

Generalized Anxiety Disorder (GAD)

Several Phase III, randomized, double-blind, placebo-controlled trials have investigated this compound for the treatment of GAD.

A representative experimental workflow for a flexible-dose GAD trial is outlined below.

gad_trial_workflow Screening Screening Randomization Randomization Screening->Randomization Week1 Week 1: This compound 10 mg/day or Placebo Randomization->Week1 Week2 Week 2: This compound 20 mg/day or Placebo Week1->Week2 Week3_8 Weeks 3-8: Flexible Dose This compound 20-40 mg/day or Placebo Week2->Week3_8 Endpoint Primary Efficacy Endpoint (Week 8) Week3_8->Endpoint

Caption: Generalized Anxiety Disorder clinical trial workflow.

Key Protocol Details:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies. Both fixed-dose (20 mg/day and 40 mg/day) and flexible-dose (20-40 mg/day) designs have been utilized.

  • Patient Population: Adult outpatients (typically 18-70 years) meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth or Fifth Edition (DSM-IV/5) criteria for GAD.

  • Inclusion Criteria: Generally included a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥20 at screening and baseline.

  • Exclusion Criteria: Common exclusions were other primary psychiatric disorders, recent substance use disorders, and significant suicidal ideation.

  • Primary Efficacy Endpoint: The primary outcome measure was typically the change from baseline to week 8 in the HAM-A total score.

  • Secondary Efficacy Endpoints: Secondary measures often included the Sheehan Disability Scale (SDS) total score, Clinical Global Impression of Severity (CGI-S), and Clinical Global Impression of Improvement (CGI-I).

  • Statistical Analysis: The primary efficacy analysis was often performed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

Study IdentifierTreatment ArmsNBaseline HAM-A (Mean)Change from Baseline in HAM-A (LS Mean Difference vs. Placebo)p-valueReference
GAD Fixed-DoseThis compound 20 mg/day230~26-0.8NS[1]
This compound 40 mg/day227~26-1.800.0312[1]
Placebo223~26--[1]
GAD Flexible-Dose 1This compound 20-40 mg/day200~26-2.200.0048[2]
Placebo200~26--[2]
GAD Flexible-Dose 2This compound 20-40 mg/day198~26-1.500.0438[3]
Placebo197~26--[3]

NS = Not Significant

This compound was generally well-tolerated in GAD clinical trials. The most commonly reported treatment-emergent adverse events (TEAEs) occurring at a higher rate than placebo were:

  • Nausea

  • Diarrhea

  • Dizziness

  • Fatigue

  • Delayed ejaculation

  • Erectile dysfunction

Social Anxiety Disorder (SAD)

At least one clinical trial has investigated the use of this compound for the treatment of generalized SAD.

  • Study Design: A 12-week, double-blind, placebo-controlled, flexible-dose trial.

  • Patient Population: Adult outpatients with a primary diagnosis of generalized SAD.

  • Inclusion Criteria: A Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.

  • Primary Efficacy Endpoint: Change from baseline in the LSAS total score.

Study IdentifierTreatment ArmsN (ITT)Baseline LSAS (Mean)Change from Baseline in LSAS (Mean Difference vs. Placebo)p-valueReference
SAD Flexible-DoseThis compound 20-40 mg/day2091.9-14.30.04 (one-tailed)[4]
Placebo1991.9--[4]

Pharmacokinetics

  • Absorption: this compound should be taken with food to ensure adequate absorption.

  • Metabolism: It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

  • Half-life: The elimination half-life is approximately 25 hours.

Discussion

The investigational studies of this compound for anxiety disorders have yielded promising results, particularly in GAD. The consistent findings across multiple Phase III trials support its anxiolytic efficacy. The dual mechanism of action, combining SSRI and 5-HT1A partial agonist properties, may offer a valuable therapeutic option for patients with anxiety. The data from the SAD trial, although from a smaller study, also suggest potential efficacy.

For drug development professionals, the established efficacy in GAD, coupled with a generally manageable side-effect profile, positions this compound as a viable candidate for further investigation and potential regulatory submission for this indication. The unique pharmacological profile may also warrant exploration in other anxiety-related disorders.

Conclusion

This compound has demonstrated statistically significant and clinically meaningful efficacy in the treatment of Generalized Anxiety Disorder in several large-scale clinical trials. Its dual mechanism of action, targeting both serotonin reuptake and 5-HT1A receptors, provides a strong rationale for its use in anxiety. Further research may be warranted to fully elucidate its therapeutic potential in Social Anxiety Disorder and other anxiety spectrum conditions.

References

Methodological & Application

Application Note: A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Vilazodone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in pharmacokinetic and therapeutic drug monitoring studies of Vilazodone.

Abstract

This application note details a robust, rapid, and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound in human plasma. This compound is an antidepressant agent approved for treating major depressive disorder.[1][2] Its therapeutic action is achieved through selective serotonin reuptake inhibition and partial agonism of the 5-HT1A receptor.[1][3] This method employs a simple protein precipitation technique for sample preparation, offering a fast turnaround time suitable for high-throughput analysis. The chromatographic separation is achieved in approximately 1.0 minute.[1][2] The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it well-suited for clinical and pharmacokinetic research.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard (≥99% purity)

  • Risperidone (Internal Standard, IS) (≥99% purity)[1]

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Ammonium Acetate (LC-MS grade)[1]

  • Methanol (HPLC or LC-MS grade)[1]

  • Formic Acid (LC-MS grade)[3]

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Independently weigh and dissolve accurate amounts of this compound and Risperidone (IS) in methanol to obtain a final concentration of 1 mg/mL for each.[1] Two separate stock solutions of this compound should be prepared; one for calibration standards and one for quality control samples.[1]

  • Working Solutions: Prepare a series of standard working solutions of this compound by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1] Prepare the Internal Standard (IS) working solution by diluting the Risperidone stock solution in 50% acetonitrile to a final concentration of 100 ng/mL.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards (CS): Prepare calibration standards by spiking drug-free human plasma with the appropriate this compound working solutions to achieve final concentrations covering the desired analytical range (e.g., 0.40 ng/mL to 500 ng/mL).[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1] A lower limit of quantification QC (LLOQ QC) sample should also be prepared.[1] For example, 1.35 ng/mL (LQC), 45.0 ng/mL (MQC), and 450 ng/mL (HQC).[1]

Plasma Sample Preparation Protocol

This protocol utilizes a simple protein precipitation method.[1]

  • Thaw plasma samples (standards, QCs, and unknown samples) at room temperature and vortex for 30 seconds.[1]

  • In a 1.5 mL microcentrifuge tube, add a 200 µL aliquot of the plasma sample.[1]

  • Add 20 µL of the Risperidone Internal Standard working solution (100 ng/mL) to each tube.[1]

  • Vortex the samples for 30 seconds.[1]

  • Add 350 µL of acetonitrile to deproteinize the samples and vortex gently for 1 minute.[1]

  • Centrifuge the samples at 10,500 x g for 8 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system for analysis.[1]

Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed, which may offer better sensitivity and reduced matrix effects compared to protein precipitation.[3][4] This typically involves extraction with a solvent like diethyl ether, followed by evaporation and reconstitution.[3][4]

UPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

Parameter Setting
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v)[1][2]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Autosampler Temp. 8°C[1]
Injection Volume 5 µL[1]

| Run Time | 1.0 minute[1][2] |

Table 2: Mass Spectrometric Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transition (this compound) m/z 442.19 → 154.99[1][2]
MRM Transition (Risperidone IS) m/z 411.18 → 191.07[1][2]
Source Temperature 150°C[1]
Desolvation Temperature 350°C[1]
Capillary Voltage 1.0 kV[1]
Desolvation Gas Flow 650 L/h (Nitrogen)[1]

| Collision Gas | Argon[1] |

Method Validation Summary

The described method is validated according to FDA and EMA guidelines for bioanalytical method validation.[1][2]

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)

| this compound | 0.40 - 500[1][2] | > 0.99 | 0.40[1][2] |

Table 4: Intra-day and Inter-day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ QC 0.47 ≤ 5.0 ≤ 6.0 95 - 105
LQC 1.35 ≤ 4.5 ≤ 5.5 96 - 104
MQC 45.0 ≤ 3.0 ≤ 4.0 97 - 103
HQC 450 ≤ 2.5 ≤ 3.5 98 - 102

(Note: Data are representative values based on typical acceptance criteria (within ±15%) and published results showing precision RSD ≤3.3%.[1][3][5])

Table 5: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) Matrix Effect (%)
LQC 3 ~97 Not significant
MQC 80 ~98 Not significant
HQC 160 ~98 Not significant

(Note: Data based on reported results where matrix effects were found to be insignificant and recovery was consistent.[1][3])

Visualized Workflow and Diagrams

The overall experimental process is outlined in the workflow diagram below.

G Experimental Workflow for this compound Quantification cluster_sample Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Collect Plasma Sample (CS, QC, or Unknown) Add_IS 2. Add Internal Standard (Risperidone) Sample->Add_IS Precipitate 3. Protein Precipitation (Add Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifuge (10,500 x g, 8 min) Precipitate->Centrifuge Supernatant 5. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject 6. Inject into UPLC-MS/MS System Supernatant->Inject Acquire 7. Data Acquisition (MRM Mode) Inject->Acquire Quantify 8. Quantify Concentration (vs. Calibration Curve) Acquire->Quantify

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Vilazodone-Induced Serotonin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilazodone is an antidepressant agent with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3] This unique pharmacological profile is thought to contribute to a more robust and rapid increase in synaptic serotonin levels compared to traditional SSRIs.[4][5] In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in the brains of freely moving animals, providing crucial insights into drug efficacy and mechanism of action.[6][7] These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure this compound-induced serotonin release in the rodent brain.

Mechanism of Action: this compound's Dual Effect on the Serotonergic System

This compound's primary therapeutic effect is attributed to its ability to enhance serotonergic neurotransmission through two synergistic actions:

  • Serotonin Transporter (SERT) Inhibition: Like conventional SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to an accumulation of extracellular serotonin.[2][5]

  • 5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A receptors.[1][8] Presynaptic 5-HT1A autoreceptors normally function as a negative feedback mechanism, inhibiting serotonin release. By acting as a partial agonist, this compound is hypothesized to rapidly desensitize these autoreceptors, leading to a more pronounced and sustained increase in serotonin release compared to SSRIs alone.[2][4]

vilazodone_mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_synapse Extracellular Serotonin ht1a_post Postsynaptic 5-HT1A Receptor serotonin_synapse->ht1a_post Activates sert sert serotonin_synapse->sert Reuptake downstream Downstream Signaling ht1a_post->downstream This compound This compound This compound->sert Inhibits ht1a_auto ht1a_auto This compound->ht1a_auto Partial Agonist (Desensitizes) serotonin_release serotonin_release ht1a_auto->serotonin_release Inhibits (Negative Feedback) serotonin_vesicle serotonin_vesicle serotonin_vesicle->serotonin_release Exocytosis serotonin_release->serotonin_synapse

Quantitative Data Summary

Several preclinical studies have utilized in vivo microdialysis to quantify the effects of this compound on extracellular serotonin levels. The following tables summarize key findings from this research.

Table 1: this compound-Induced Increase in Extracellular Serotonin in Rat Prefrontal Cortex

TreatmentDose (mg/kg)RouteMaximum Serotonin Increase (Fold-Change)Reference
This compound10p.o.~2Hughes et al. (as cited in a 2005 publication)
This compound1i.p.Up to 6-fold higher than comparator SSRIsvan Amsterdam et al., 2014[1]
Citalopram10i.p.-van Amsterdam et al., 2014[1]
Paroxetine---van Amsterdam et al., 2014[1]
Fluoxetine---van Amsterdam et al., 2014[1]

Table 2: Comparative Effects of this compound and Fluoxetine on Extracellular Serotonin Levels

Brain RegionThis compound-Induced Increase (%)Fluoxetine-Induced Increase (%)Reference
Ventral Hippocampus558274Page et al. (2002), as cited in a 2015 review[9][10]
Frontal Cortex527165Page et al. (2002), as cited in a 2015 review[9][10]

Experimental Protocol: In Vivo Microdialysis in Rodents

This protocol outlines the key steps for conducting an in vivo microdialysis study to assess this compound-induced serotonin release in the rat brain.

I. Materials and Reagents
  • Animals: Adult male Wistar or Sprague-Dawley rats (250-350 g).

  • This compound HCl: To be dissolved in a suitable vehicle (e.g., 0.9% saline, distilled water with a small amount of Tween 80).

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.

  • Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane (e.g., 2-4 mm active surface, 6-20 kDa molecular weight cut-off).

  • Guide Cannulae: For stereotaxic implantation.

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

    • 147 mM NaCl

    • 2.7 mM KCl

    • 1.2 mM CaCl₂

    • 1.0 mM MgCl₂

    • pH adjusted to 7.4

  • Microinfusion Pump: For precise delivery of the perfusion solution.

  • Fraction Collector: Refrigerated, to collect dialysate samples.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) for serotonin quantification.

II. Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment animal_acclimation Animal Acclimation surgery Stereotaxic Surgery & Guide Cannula Implantation animal_acclimation->surgery probe_preparation Microdialysis Probe Preparation & Calibration probe_insertion Microdialysis Probe Insertion probe_preparation->probe_insertion recovery Post-Surgical Recovery surgery->recovery recovery->probe_insertion equilibration System Equilibration probe_insertion->equilibration basal_collection Basal Sample Collection equilibration->basal_collection drug_admin This compound Administration basal_collection->drug_admin post_admin_collection Post-Administration Sample Collection drug_admin->post_admin_collection sample_analysis HPLC-ECD Analysis post_admin_collection->sample_analysis histology Histological Verification post_admin_collection->histology After Euthanasia data_analysis Data Analysis sample_analysis->data_analysis

III. Detailed Methodology
  • Animal Acclimation and Housing:

    • House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

    • Allow for an acclimation period of at least one week before surgery.

  • Stereotaxic Surgery and Guide Cannula Implantation:

    • Anesthetize the rat using appropriate anesthesia.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus). Coordinates should be determined from a reliable rat brain atlas.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 90-120 minute equilibration period to establish a stable baseline.

    • Collect baseline dialysate samples for at least 60-90 minutes (e.g., 20-minute fractions).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

    • Store collected samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify serotonin concentrations in the dialysate samples using HPLC-ECD.

    • Separate serotonin from other neurochemicals using a C18 reverse-phase column.

    • Detect serotonin electrochemically at an oxidizing potential.

  • Data Analysis:

    • Calculate the mean serotonin concentration from the baseline samples.

    • Express post-administration serotonin levels as a percentage of the baseline mean.

    • Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of this compound's effect on serotonin release.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Conclusion

In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of novel psychoactive compounds like this compound. The protocol and data presented here provide a comprehensive guide for researchers aiming to investigate the impact of this compound and other serotonergic agents on extracellular serotonin levels in the brain. This information is critical for understanding the in vivo mechanism of action and for the development of more effective antidepressant therapies.

References

Probing the Antidepressant-Like Profile of Vilazodone in Mice: Application Notes and Protocols for Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing common behavioral assays in mice for evaluating the antidepressant-like properties of Vilazodone. This compound is a novel antidepressant with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] This unique pharmacological profile suggests potential advantages in efficacy and tolerability. The following protocols for the Forced Swim Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT) are designed to assess these potential antidepressant effects in a preclinical setting.

I. Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in behavioral assays in mice.

Table 1: Effects of this compound in the Novelty-Suppressed Feeding Test (NSFT) in Mice

Treatment GroupDose (mg/kg/day)Treatment DurationLatency to Feed (seconds, Mean ± SEM)
Vehicle-8 days~350 ± 50
This compound108 days~200 ± 40
Vehicle-28 days~300 ± 40
This compound328 days~180 ± 30
This compound1028 days~150 ± 25*

*Indicates a statistically significant difference compared to the vehicle-treated group. Data are adapted from a study in 129SvEv mice.[3]

Note: While the Forced Swim Test and Tail Suspension Test are standard assays for assessing antidepressant-like effects, specific quantitative data for this compound in these tests in mice were not available in the reviewed literature. The provided protocols are based on established methodologies for these assays.

II. Experimental Protocols

A. Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant drugs based on the principle of behavioral despair.[4]

1. Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

2. Materials:

  • Transparent glass or plastic cylinders (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • This compound solution or suspension

  • Vehicle control (e.g., saline, distilled water with a suspending agent)

  • Stopwatch or automated tracking software

  • Drying towels and a warming chamber

3. Procedure:

  • Fill the cylinders with water to a depth of 15 cm, ensuring that the mouse cannot touch the bottom with its tail or paws.[2]

  • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes for acute administration, or daily for chronic studies).

  • Gently place each mouse into a cylinder. The total duration of the test is typically 6 minutes.[5]

  • Record the behavior of the mice, either manually with a stopwatch or using an automated video tracking system. The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • The initial 2 minutes of the test are often considered an acclimatization period, and the duration of immobility is typically scored during the final 4 minutes of the test.[2]

  • At the end of the 6-minute session, remove the mouse from the water, dry it thoroughly with a towel, and place it in a warming chamber for a short period before returning it to its home cage.[5]

4. Data Analysis:

  • Calculate the total duration of immobility for each mouse in the last 4 minutes of the test.

  • Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests). A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.

B. Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant drugs.[1][6]

1. Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice suspended by their tails.

2. Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • This compound solution or suspension

  • Vehicle control

  • Stopwatch or automated tracking system

3. Procedure:

  • Administer this compound or vehicle to the mice as described for the FST.

  • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.[7]

  • The total duration of the test is typically 6 minutes.[6]

  • Record the duration of immobility, defined as the period when the mouse hangs passively and is completely motionless.[3]

  • At the end of the test, carefully remove the mouse from the suspension and detach the tape from its tail. Return the mouse to its home cage.

4. Data Analysis:

  • Calculate the total duration of immobility for each mouse during the 6-minute test.

  • Compare the mean immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical analysis. A significant reduction in immobility time suggests an antidepressant-like effect.

C. Novelty-Suppressed Feeding Test (NSFT)

The NSFT is a conflict-based model that assesses anxiety- and antidepressant-like behaviors. It is particularly sensitive to chronic antidepressant treatment.[3]

1. Objective: To assess the anxiolytic and antidepressant-like effects of this compound by measuring the latency of a food-deprived mouse to eat in a novel and potentially anxiogenic environment.

2. Materials:

  • Open-field arena (e.g., a brightly lit 50 x 50 cm box)

  • A small, palatable food pellet (e.g., a small piece of a standard chow pellet or a sweet cereal)

  • This compound solution or suspension

  • Vehicle control

  • Stopwatch

3. Procedure:

  • Food deprive the mice for 24 hours prior to the test, with free access to water.

  • Administer this compound or vehicle. This test is often performed after chronic administration (e.g., daily for 8 to 28 days).[3]

  • Place a single food pellet in the center of the open-field arena.

  • Gently place a mouse into a corner of the arena and start the stopwatch.

  • Measure the latency (time) it takes for the mouse to approach and take the first bite of the food pellet. The test is typically run for a maximum of 10-15 minutes.

  • Immediately after the mouse eats, remove it from the arena and place it in its home cage with free access to food. Record the latency to eat.

  • If a mouse does not eat within the allotted time, a maximum latency score is assigned (e.g., 600 or 900 seconds).

4. Data Analysis:

  • Compare the mean latency to eat between the this compound-treated groups and the vehicle control group using appropriate statistical methods. A significant decrease in the latency to eat is indicative of anxiolytic and antidepressant-like effects.

III. Visualization of Signaling Pathways and Experimental Workflow

A. This compound's Dual Mechanism of Action

This compound's antidepressant effect is attributed to its dual action on the serotonin system. It inhibits the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft, and it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin release and neuronal firing.[1][2]

Vilazodone_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT (Serotonin Transporter) This compound->SERT Inhibition HT1A_auto 5-HT1A Autoreceptor (Partial Agonist Action) This compound->HT1A_auto Partial Agonism Serotonin_release Serotonin Release SERT->Serotonin_release Reuptake HT1A_auto->Serotonin_release Negative Feedback (Modulated) Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release Neuronal Firing Serotonin_synapse Increased Synaptic Serotonin Serotonin_release->Serotonin_synapse HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Activation Downstream Downstream Signaling (e.g., ↓cAMP, ↑ERK) HT1A_post->Downstream Antidepressant_effect Antidepressant & Anxiolytic Effects Downstream->Antidepressant_effect

Caption: this compound's dual mechanism of action at the serotonin synapse.

B. Experimental Workflow for Assessing this compound's Antidepressant-Like Effects

The following diagram illustrates a typical workflow for conducting behavioral assays to evaluate the effects of this compound in mice.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Acute_Admin Acute Administration (Single Dose) Group_Assignment->Acute_Admin Drug_Preparation This compound & Vehicle Preparation Drug_Preparation->Acute_Admin Chronic_Admin Chronic Administration (e.g., 8-28 days) Drug_Preparation->Chronic_Admin FST Forced Swim Test (FST) Acute_Admin->FST TST Tail Suspension Test (TST) Acute_Admin->TST NSFT Novelty-Suppressed Feeding Test (NSFT) Chronic_Admin->NSFT Data_Collection Data Collection (Immobility Time, Latency) FST->Data_Collection TST->Data_Collection NSFT->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Conclusion on Antidepressant-Like Effects Stats->Conclusion Group_assignment Group_assignment Group_assignment->Chronic_Admin

Caption: A generalized workflow for preclinical behavioral assessment.

References

Application Notes and Protocols for Studying the Molecular Effects of Vilazodone in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the molecular mechanisms of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound's Mechanism of Action

This compound's therapeutic effects are attributed to its unique dual mechanism of action. It potently inhibits the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft, similar to other SSRIs.[1][2] Additionally, it acts as a partial agonist at the 5-HT1A receptor, which is thought to contribute to its overall efficacy and potentially a faster onset of action and a favorable side-effect profile.[1][3] In vitro studies are crucial for dissecting these molecular interactions and their downstream consequences.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For studying this compound, the most suitable models are cell lines that endogenously express or are engineered to express the human serotonin transporter (SERT) and the 5-HT1A receptor.

  • Human Embryonic Kidney 293 (HEK293) Cells: These cells are a versatile platform for the transient or stable expression of recombinant proteins. HEK293 cells are commonly used to express human SERT and 5-HT1A receptors, providing a controlled system to study this compound's direct interactions with its primary targets.

  • Chinese Hamster Ovary (CHO-K1) Cells: Similar to HEK293 cells, CHO-K1 cells are another excellent host for expressing recombinant proteins and are frequently used to establish stable cell lines expressing functional 5-HT1A receptors and SERT.

  • COS-7 Cells: These cells, derived from monkey kidney tissue, are also suitable for transient transfection studies to investigate this compound's effects on SERT.[4]

  • Neuronal Cell Lines: For studies aiming to investigate this compound's effects in a more neuron-like environment, cell lines of neural origin can be engineered to express the target proteins.

  • HT-29 Human Colon Cancer Cells: Interestingly, studies have also utilized this cell line to investigate the cytotoxic effects of this compound, suggesting potential applications beyond its antidepressant properties.[5]

Key Experimental Assays

The following are key in vitro assays for characterizing the molecular effects of this compound.

Serotonin Transporter (SERT) Inhibition Assay

This assay measures the ability of this compound to block the reuptake of serotonin by SERT.

Principle: Cells expressing SERT are incubated with a radiolabeled or fluorescent serotonin analog. The amount of substrate taken up by the cells is quantified in the presence and absence of varying concentrations of this compound to determine its inhibitory potency (IC50 or Ki).

5-HT1A Receptor Activation Assays

These assays determine the functional activity of this compound at the 5-HT1A receptor.

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the 5-HT1A receptor. In its active state, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of receptor activation. This compound's partial agonism can be characterized by its ability to stimulate [35S]GTPγS binding.

  • cAMP Assay: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures changes in intracellular cAMP levels in response to this compound.

Downstream Signaling Pathway Analysis (Western Blotting)

This technique is used to assess the phosphorylation status of key proteins in signaling pathways downstream of SERT and 5-HT1A receptor modulation, such as the SRC/MAPK pathway.

Principle: Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., ERK1/2). The ratio of phosphorylated to total protein indicates the activation state of the pathway.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Quantitative Data Summary

The following tables summarize key quantitative data on this compound's molecular effects from in vitro studies.

Table 1: this compound Binding Affinity and Inhibitory Potency

ParameterTargetCell Line/SystemValueReference
IC50 Human SERT ([3H]5-HT uptake)COS-7 cells~1 nM[6]
Ki Human SERT ([3H]5-HT transport)COS-7 cells1.1 nM[4]
IC50 Human 5-HT1A Receptor-2.1 nM[7]
IC50 HT-29 cell viabilityHT-29 cells28.5 µg/ml[5]

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

AssayCell Line/SystemObservationReference
[35S]GTPγS Binding Rat hippocampal tissueIntrinsic activity comparable to 8-OH-DPAT[3]

Table 3: Effects of this compound on Downstream Signaling

PathwayProtein MeasuredCell LineTreatment ConcentrationObserved EffectReference
SRC/MAPK p-ERK/ERKMeg-01 cells10 µMIncreased ERK phosphorylation[8]

Experimental Protocols

Protocol 1: Serotonin Uptake Assay

Materials:

  • SERT-expressing cells (e.g., HEK293-SERT)

  • 24-well plates, poly-D-lysine coated

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]Serotonin (5-HT)

  • This compound stock solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Seed SERT-expressing cells in 24-well plates and grow to confluence.

  • On the day of the assay, wash the cells once with pre-warmed assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for 20-30 minutes at 37°C.

  • Initiate serotonin uptake by adding [3H]5-HT to a final concentration in the low nanomolar range.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • To determine non-specific uptake, include a set of wells with a known potent SERT inhibitor (e.g., paroxetine) at a high concentration.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and determine the IC50 of this compound.

Protocol 2: [35S]GTPγS Binding Assay

Materials:

  • Membranes from cells expressing the 5-HT1A receptor (e.g., CHO-K1-5-HT1A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA)

  • [35S]GTPγS

  • GDP

  • This compound stock solution

  • Non-specific binding control (unlabeled GTPγS)

  • Glass fiber filters

  • Filter manifold

  • Scintillation counter

Procedure:

  • Prepare cell membranes from 5-HT1A-expressing cells.

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound (or vehicle/positive control like 8-OH-DPAT).

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.

  • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

  • Calculate the specific binding and plot the concentration-response curve for this compound to determine its EC50 and Emax relative to a full agonist.

Protocol 3: Western Blot for ERK Phosphorylation

Materials:

  • Cells cultured in appropriate media

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere and grow.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with this compound at the desired concentrations and time points.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Protocol 4: MTT Cell Viability Assay

Materials:

  • Cells plated in a 96-well plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

This compound's Dual Mechanism of Action

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor This compound->HT1A_auto Partial Agonist Serotonin_vesicle Serotonin Vesicles Serotonin_released Serotonin Serotonin_vesicle->Serotonin_released Release Serotonin_released->SERT Reuptake Increased_Serotonin Increased Serotonin HT1A_auto->Serotonin_vesicle Inhibits Release Serotonin_post Serotonin HT1A_post 5-HT1A Receptor Downstream Downstream Signaling HT1A_post->Downstream Initiates Vilazodone_post This compound Vilazodone_post->HT1A_post Partial Agonist Serotonin_post->HT1A_post Activates

Caption: this compound's dual action on SERT and 5-HT1A receptors.

Experimental Workflow for SERT Inhibition Assay

SERT_Inhibition_Workflow start Start seed_cells Seed SERT-expressing cells in 24-well plate start->seed_cells wash_cells Wash cells with assay buffer seed_cells->wash_cells pre_incubate Pre-incubate with this compound or vehicle wash_cells->pre_incubate add_radioligand Add [3H]Serotonin pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Analyze data (IC50) count->analyze end End analyze->end HT1A_Signaling This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Partial Agonist Gi Gi Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits SRC SRC Gi->SRC Activates cAMP cAMP AC->cAMP Produces RAS RAS SRC->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., anti-inflammatory) ERK->Transcription

References

Application Notes and Protocols for Radioligand Binding Assay of Vilazodone at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the affinity of Vilazodone for the serotonin 1A (5-HT1A) receptor. This document includes a summary of this compound's binding affinity, a detailed experimental protocol, and diagrams illustrating the experimental workflow and the 5-HT1A receptor signaling pathway.

Introduction

This compound is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[1][2][3] Its dual mechanism of action is thought to contribute to its efficacy in treating major depressive disorder.[2][3] Radioligand binding assays are a fundamental technique used to measure the affinity of a compound, such as this compound, for a specific receptor.[4] This is a crucial step in drug discovery and development for characterizing the pharmacological profile of a new chemical entity.

Data Presentation: this compound Binding Affinity at 5-HT1A Receptors

The following table summarizes the reported binding affinities of this compound for the 5-HT1A receptor from various sources. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters indicating the potency of this compound's binding to the receptor.

ParameterValue (nM)Species/SystemReference
Ki0.1Human[1]
IC502.1Human[1][2][3]
IC500.2Human[5]
IC500.5Rat (hippocampus)[6]
IC501.6Rat (cerebral cortex)[6]

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7] Upon activation by an agonist like serotonin or a partial agonist like this compound, the receptor initiates a signaling cascade that leads to a decrease in neuronal excitability. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity.[7] Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate the MAPK/ERK signaling pathway.[1][8]

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT1A Receptor Gi_o Gi/o Protein (α, βγ) 5HT1A_Receptor->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC α subunit inhibits K_channel K+ Channel Gi_o->K_channel βγ subunit activates Ca_channel Ca2+ Channel Gi_o->Ca_channel βγ subunit inhibits MAPK_Pathway MAPK/ERK Pathway Gi_o->MAPK_Pathway βγ subunit activates cAMP cAMP AC->cAMP Decreases production of Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Hyperpolarization Ca_channel->Neuronal_Inhibition Reduced Neurotransmitter Release PKA Protein Kinase A (PKA) cAMP->PKA Decreases activation of PKA->Neuronal_Inhibition Modulates Gene Transcription MAPK_Pathway->Neuronal_Inhibition Modulates Neuronal Plasticity and Survival This compound This compound This compound->5HT1A_Receptor Binds to

Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay using a filtration method to determine the Ki of this compound for the 5-HT1A receptor.[4][9][10] A common radioligand for the 5-HT1A receptor is [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT).

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat brain tissue (e.g., hippocampus).

  • Radioligand: [3H]8-OH-DPAT.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11]

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Perform the assay in triplicate in a 96-well plate.

    • Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the fixed concentration of [3H]8-OH-DPAT, the membrane preparation, and a high concentration of a competing ligand (e.g., 10 µM serotonin).

    • Competitive Binding: Add a range of concentrations of this compound, the fixed concentration of [3H]8-OH-DPAT, and the membrane preparation. It is recommended to use at least 8-10 concentrations of this compound to generate a complete inhibition curve.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the filtration-based radioligand binding assay.

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Binding to Equilibrium) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Filtration & Washing (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Processing Data Processing (Calculate Specific Binding) Counting->Data_Processing Curve_Fitting Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: Experimental Workflow for a Filtration-Based Radioligand Binding Assay

References

Application Notes and Protocols for Vilazodone Efficacy Testing in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of common animal models of depression for evaluating the efficacy of Vilazodone. Detailed protocols for key behavioral tests and a summary of available preclinical data are included to guide researchers in designing and interpreting their studies.

Introduction

This compound is an antidepressant with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.[1][2][3] This unique pharmacological profile suggests potential advantages in the treatment of major depressive disorder, including a faster onset of action and a favorable side effect profile.[4] Preclinical evaluation of this compound's antidepressant-like effects is crucial for understanding its therapeutic potential and underlying mechanisms. This document outlines the application of standard animal models of depression—the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model—for assessing the efficacy of this compound.

Mechanism of Action of this compound

This compound exerts its effects through two primary mechanisms:

  • Serotonin Transporter (SERT) Inhibition: Like other SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2] this compound has been shown to act as a non-competitive, allosteric inhibitor of SERT, binding to a site distinct from the serotonin binding site.[1][4][5][6]

  • 5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at 5-HT1A receptors.[3] These receptors are present both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, potentially contributing to a faster increase in synaptic serotonin levels compared to SSRIs alone.[3][7] Postsynaptic 5-HT1A receptor activation is also implicated in the therapeutic effects of antidepressants. The 5-HT1A receptor is a G-protein coupled receptor, primarily signaling through Gαi/o proteins to inhibit adenylyl cyclase and modulate downstream pathways.[8]

Signaling Pathway of this compound

Vilazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vilazodone_pre This compound SERT_pre SERT Vilazodone_pre->SERT_pre Inhibits (Allosteric) HT1A_auto 5-HT1A Autoreceptor Vilazodone_pre->HT1A_auto Partial Agonist Serotonin_synapse Serotonin SERT_pre->Serotonin_synapse Reuptake (Blocked) Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release Serotonin_release->Serotonin_synapse Increases HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Agonist Vilazodone_post This compound Vilazodone_post->HT1A_post Partial Agonist G_protein Gαi/o HT1A_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits SRC_MAPK SRC/MAPK Pathway G_protein->SRC_MAPK Modulates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Regulates Cellular_effects Antidepressant Cellular Effects Gene_expression->Cellular_effects SRC_MAPK->Cellular_effects

Caption: this compound's dual action on SERT and 5-HT1A receptors.

Animal Models for Efficacy Testing

Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.

Experimental Protocol

  • Animals: Male mice or rats are commonly used.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer this compound or vehicle control at a specified time before the test (e.g., 30-60 minutes for acute administration).

    • Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session.

    • Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water) is typically recorded during the last 4 minutes of the 6-minute session.

    • Data Analysis: Compare the mean immobility time between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Expected Outcome with this compound: A significant reduction in immobility time in this compound-treated animals compared to controls is indicative of an antidepressant-like effect. Preclinical studies have suggested that this compound is effective in the forced swim test at a dose of 1 mg/kg.

Quantitative Data Summary

Treatment GroupDoseImmobility Time (seconds)Reference
Vehicle Control-Data not available in a tabular format[9]
This compound1 mg/kgSignificantly reduced[9]
This compound3 mg/kgNo significant effect[9]
This compound10 mg/kgNo significant effect[9]
Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair used to screen for antidepressants. The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of a depressive-like state.

Experimental Protocol

  • Animals: Male mice are typically used.

  • Apparatus: A horizontal bar or rod from which the mouse can be suspended by its tail using adhesive tape. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.

  • Procedure:

    • Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.

    • Drug Administration: Administer this compound or vehicle control at a predetermined time before the test.

    • Suspension: Suspend each mouse by its tail from the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • Test Session: The duration of the test is typically 6 minutes.

    • Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • Data Analysis: Compare the mean immobility time between the this compound-treated and vehicle-treated groups.

Expected Outcome with this compound: A reduction in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Quantitative Data Summary

Treatment GroupDose (Route)Immobility Time (seconds)p-valueReference
Vehicle Control-Data not available in a tabular format-[9]
This compound1 mg/kg (i.p.)Significantly reduced< 0.05[9]
Vehicle Control-Data not available in a tabular format-
This compound3 mg/kg (i.p.)Significantly reduced< 0.05

Note: While a study reported a significant reduction in immobility time with this compound, specific mean and SEM/SD values in a tabular format were not provided.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a more etiologically relevant model of depression that involves exposing rodents to a series of mild, unpredictable stressors over an extended period (e.g., 3-8 weeks). This paradigm induces a state of anhedonia, a core symptom of depression, which is typically assessed by a decrease in the preference for a palatable sucrose solution.

Experimental Protocol

  • Animals: Male rats or mice.

  • Procedure:

    • Baseline Sucrose Preference: Before the stress period, train the animals to consume a 1% sucrose solution and measure their baseline preference for sucrose over water.

    • CUMS Paradigm: Expose the animals to a variable sequence of mild stressors daily for several weeks. Stressors may include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food or water deprivation (for a limited duration)

      • Soiled cage

      • Reversal of the light/dark cycle

      • Forced swimming in cold water

      • White noise

    • Drug Administration: Begin daily administration of this compound or vehicle control during the latter part of the CUMS protocol.

    • Sucrose Preference Test (SPT): Periodically, and at the end of the treatment period, measure the animals' preference for the 1% sucrose solution versus water over a 24-hour period. Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100.

    • Data Analysis: Compare the sucrose preference between the different treatment groups (non-stressed control, stressed-vehicle, stressed-Vilazodone).

Expected Outcome with this compound: The CUMS procedure is expected to induce a significant decrease in sucrose preference in the vehicle-treated group compared to non-stressed controls. Effective antidepressant treatment with this compound should reverse this deficit, leading to an increase in sucrose preference.

Quantitative Data Summary

An FDA review of a preclinical study using the CUMS model in rats reported that this compound was administered at doses of 3, 10, 30, and 55 mg/kg (p.o.). However, the results were deemed uninterpretable because this compound was found to decrease sucrose consumption in both the stressed and unstressed control groups.[8]

Treatment GroupDose (p.o.)Sucrose ConsumptionInterpretationReference
Unstressed Control-Baseline-[8]
Stressed + Vehicle-Decreased vs. UnstressedAnhedonia-like behavior[8]
Unstressed + this compound3, 10, 30, 55 mg/kgDecreasedConfounding effect[8]
Stressed + this compound3, 10, 30, 55 mg/kgDecreasedUninterpretable[8]

Experimental Workflow Diagrams

FST_TST_Workflow cluster_FST Forced Swim Test (FST) Workflow cluster_TST Tail Suspension Test (TST) Workflow FST_acclimation Animal Acclimation FST_drug This compound/Vehicle Administration FST_acclimation->FST_drug FST_test 6-min Swim Session FST_drug->FST_test FST_scoring Record Immobility Time (last 4 min) FST_test->FST_scoring FST_analysis Statistical Analysis FST_scoring->FST_analysis TST_acclimation Animal Acclimation TST_drug This compound/Vehicle Administration TST_acclimation->TST_drug TST_test 6-min Suspension TST_drug->TST_test TST_scoring Record Total Immobility Time TST_test->TST_scoring TST_analysis Statistical Analysis TST_scoring->TST_analysis

Caption: Workflow for the Forced Swim and Tail Suspension Tests.

CUMS_Workflow CUMS_baseline Baseline Sucrose Preference Test CUMS_stress Chronic Unpredictable Mild Stress (3-8 weeks) CUMS_baseline->CUMS_stress CUMS_drug Daily this compound/Vehicle Administration (during CUMS) CUMS_stress->CUMS_drug CUMS_SPT Periodic/Final Sucrose Preference Test CUMS_drug->CUMS_SPT CUMS_analysis Statistical Analysis CUMS_SPT->CUMS_analysis

Caption: Workflow for the Chronic Unpredictable Mild Stress Model.

Conclusion

The available preclinical data suggest that this compound exhibits antidepressant-like properties in the Forced Swim Test and Tail Suspension Test. However, there is a notable lack of publicly available, detailed quantitative data from these studies. The Chronic Unpredictable Mild Stress model has yielded confounding results regarding this compound's effect on anhedonia, as it appears to suppress sucrose intake irrespective of the stress condition. Researchers should be mindful of this when designing studies using the CUMS model to evaluate this compound. Further studies with detailed methodologies and transparent data reporting are necessary to fully elucidate the preclinical efficacy profile of this compound in these established animal models of depression.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Vilazodone and its Metabolites in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vilazodone and its major metabolites in brain tissue. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in preclinical research and drug development studies. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical tool to investigate the distribution and metabolism of this compound in the central nervous system.

Introduction

This compound is an antidepressant agent that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3] Its therapeutic efficacy is linked to its ability to modulate serotonergic neurotransmission in the brain.[1][2] Understanding the brain disposition of this compound and its metabolites is crucial for elucidating its pharmacokinetic-pharmacodynamic relationship and for the development of new and improved therapies for major depressive disorder.

This compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6.[1][4] In vivo and in vitro studies have identified several metabolites, formed through pathways such as hydroxylation, dihydroxylation, oxidative deamination, and glucuronidation.[5] One of the major, though inactive, metabolites is M10.[6]

This application note provides a detailed protocol for the extraction and quantification of this compound and its key metabolites from brain tissue using LC-MS/MS.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from brain tissue homogenate.

Protocol:

  • Weigh approximately 100 mg of brain tissue.

  • Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and homogenize the tissue using a mechanical homogenizer.

  • To a 50 µL aliquot of the brain homogenate, add 150 µL of ice-cold acetonitrile containing the internal standard (IS) (e.g., escitalopram or a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a UPLC system using a C18 reversed-phase column.

Table 1: Chromatographic Conditions

ParameterValue
Column Acquity UPLC BEH Shield RP C18 (1.7 µm, 2.1 x 150 mm) or equivalent[7][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 90% B for 0.5 min, then a rapid gradient)[6][7][8]
Flow Rate 0.3 mL/min[6][8]
Injection Volume 3.0 µL[6]
Column Temperature 40°C
Run Time 2.0 min[6][9]
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV[6][9]
Desolvation Temperature 600°C[6][9]
Desolvation Gas Flow 1000 L/h[6][9]
Cone Gas Flow 150 L/h[6][9]
Collision Gas Argon

Table 3: MRM Transitions for this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 442.12[6][9]197.05[6][9]Optimized
This compound 442.21[7][8]155.23[7][8]Optimized
Metabolite M10 443.09[6][9]155.02[6][9]Optimized
Escitalopram (IS) 325.14[7][8]109.2[7][8]Optimized

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Data (Representative)

The following tables summarize typical validation parameters for a similar method in a biological matrix.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound 1 - 200[7][8]>0.991.0[7][8][9]
Metabolite M10 1 - 200>0.991.0[9]

Table 5: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low QC (e.g., 3)≤ 3.3[7]≤ 3.3[7]95 - 105
Mid QC (e.g., 80)≤ 3.3[7]≤ 3.3[7]95 - 105
High QC (e.g., 160)≤ 3.3[7]≤ 3.3[7]95 - 105
Metabolite M10 Low QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Table 6: Recovery

AnalyteConcentration (ng/mL)Recovery (%)
This compound Low QC> 75[10]
Mid QC> 75[10]
High QC> 75[10]
Metabolite M10 Low QC> 75
Mid QC> 75
High QC> 75

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing brain_tissue Brain Tissue Homogenate protein_precipitation Protein Precipitation (Acetonitrile + IS) brain_tissue->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

vilazodone_pathway cluster_this compound This compound cluster_metabolism Metabolism (CYP3A4, 2C19, 2D6) cluster_action Mechanism of Action This compound This compound metabolites Metabolites (e.g., M10, Hydroxylated, Glucuronidated) This compound->metabolites sert Serotonin Transporter (SERT) This compound->sert Inhibition ht1a 5-HT1A Receptor This compound->ht1a Partial Agonism serotonin_increase Increased Synaptic Serotonin sert->serotonin_increase ht1a->serotonin_increase

Caption: this compound metabolism and mechanism of action.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantitative analysis of this compound and its major metabolites in brain tissue. This application note offers a comprehensive protocol and performance characteristics to aid researchers in pharmacokinetic and drug metabolism studies of this compound in the central nervous system. The straightforward sample preparation and rapid analysis time make this method well-suited for preclinical research settings.

References

Troubleshooting & Optimization

Vilazodone Solubility in In-Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with vilazodone in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: this compound is a poorly water-soluble drug, which presents a significant challenge for in-vitro testing.[1][2] Its solubility is influenced by its high lipophilicity and crystalline structure. Key properties are summarized in the table below.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: this compound hydrochloride is sparingly soluble in aqueous buffers but shows significantly better solubility in organic solvents like dimethyl sulfoxide (DMSO).[3] The table below provides a summary of its solubility in various solvents.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

A3: Kinetic solubility refers to the concentration of a compound that can be achieved by adding it from a concentrated stock solution (e.g., in DMSO) to an aqueous buffer before it precipitates.[4][5] This is often higher than the thermodynamic (or equilibrium) solubility, which is the concentration of the compound in a saturated solution at equilibrium with its solid phase.[6][7] In many in-vitro assays, researchers are working with kinetically soluble concentrations, which can be unstable and lead to precipitation over time.[4][6] Understanding this distinction is crucial for designing robust assays and interpreting results correctly.

Q4: Can this compound precipitation affect the results of cell-based assays?

A4: Yes, precipitation of this compound in cell culture media can significantly impact experimental outcomes. The precipitate can cause physical stress to cells, leading to false cytotoxicity readings in viability assays.[8] It also reduces the actual concentration of the drug in solution, leading to an underestimation of its biological activity.

Q5: Are there any formulation strategies that can improve the aqueous solubility of this compound for in-vitro studies?

A5: Several formulation strategies can enhance the solubility of this compound. These include the use of solid dispersions with hydrophilic polymers like Poloxamer 188 or Soluplus, and complexation with cyclodextrins such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][10][11][12] These approaches can improve the dissolution rate and apparent solubility of this compound in aqueous media.[9][12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₂₇N₅O₂[13]
Molecular Weight441.5 g/mol [13]
pKa7.1[14]
LogP~4.0[15]
Aqueous Solubility0.32 mg/mL[14]

Table 2: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
WaterInsoluble (<1 mg/mL)[3]
EthanolInsoluble (<1 mg/mL)[3]
DMSO95 mg/mL (198.74 mM)[3]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared stock solutions whenever possible.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Dilution (in Assay Medium): Prepare the final working concentrations by diluting the DMSO stock or intermediate solutions into the pre-warmed cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can promote precipitation.

  • Application: Add the freshly prepared working solutions to the cells immediately.

Troubleshooting Guides

Issue 1: Precipitation observed upon dilution of DMSO stock solution into aqueous buffer or cell culture medium.

Possible Cause Troubleshooting Step
The final concentration exceeds the kinetic solubility of this compound in the aqueous medium.- Reduce the final concentration of this compound. - Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). - Consider using a solubility-enhancing excipient like HP-β-cyclodextrin in the final dilution medium.
The temperature of the aqueous medium is too low.- Ensure the aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
The pH of the buffer is unfavorable for this compound solubility.- Adjust the pH of the buffer. This compound's solubility is pH-dependent due to its pKa of 7.1.
The DMSO stock solution was not properly mixed before dilution.- Ensure the DMSO stock solution is completely thawed and vortexed gently before use.

Issue 2: Inconsistent or non-reproducible results in bioassays.

Possible Cause Troubleshooting Step
Time-dependent precipitation of this compound during the assay incubation period.- Reduce the incubation time if possible. - Visually inspect the assay plates for precipitation at the end of the experiment. - Measure the concentration of this compound in the supernatant at the beginning and end of the assay to assess its stability in solution.
Adsorption of the lipophilic compound to plasticware.- Use low-binding microplates and pipette tips. - Include a small percentage of a non-ionic surfactant (e.g., Tween 20) in the assay buffer, if compatible with the assay.
Inaccurate initial concentration due to incomplete dissolution of the stock solution.- Always visually confirm that the DMSO stock solution is completely clear before making dilutions. - Consider filtering the stock solution through a 0.22 µm syringe filter.

Issue 3: Observed cytotoxicity that may be an artifact of compound precipitation.

Possible Cause Troubleshooting Step
Cell death is caused by the physical presence of drug precipitate rather than a pharmacological effect.- Perform a solubility test at the highest concentration used in the cytotoxicity assay. Visually inspect for precipitate under a microscope. - Run a parallel assay with a known cytotoxic compound that is highly soluble to compare cellular morphology. - Use a cell-free assay to confirm the mechanism of action if possible.
The solvent (DMSO) is contributing to cytotoxicity.- Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. - Run a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_troubleshooting Troubleshooting start Weigh this compound HCl dissolve Dissolve in DMSO (e.g., 10 mM stock) start->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution dilute Dilute in Assay Medium (≤0.5% DMSO) thaw->dilute add_to_cells Add to Cells/Assay dilute->add_to_cells precipitation Precipitation? dilute->precipitation Check Solubility Limit incubate Incubate add_to_cells->incubate readout Measure Readout incubate->readout inconsistent_results Inconsistent Results? readout->inconsistent_results Review Protocol cytotoxicity_artifact Cytotoxicity Artifact? readout->cytotoxicity_artifact Verify Mechanism

Caption: Experimental workflow for using this compound in in-vitro assays.

signaling_pathway cluster_vilazodone_action This compound's Dual Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibition ht1a_auto 5-HT1A Autoreceptor This compound->ht1a_auto Partial Agonism ht1a_post Postsynaptic 5-HT1A Receptor This compound->ht1a_post Partial Agonism serotonin_release Serotonin Release sert->serotonin_release Reuptake serotonin Serotonin (5-HT) serotonin_release->serotonin serotonin->ht1a_post downstream_signaling Downstream Signaling ht1a_post->downstream_signaling

Caption: this compound's dual mechanism of action on the serotonin system.

Caption: Logical relationship between this compound solubility issues and solutions.

References

Optimizing Vilazodone dosage for maximal therapeutic effect in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vilazodone dosage for maximal therapeutic effect in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a serotonin partial agonist and reuptake inhibitor (SPARI).[1][2] It functions as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4][5][6][7] This dual mechanism is intended to enhance serotonergic neurotransmission more rapidly than traditional SSRIs by simultaneously blocking the serotonin transporter (SERT) and stimulating 5-HT1A receptors.[1][2][8]

Q2: What are the key binding affinities of this compound for its primary targets?

A2: this compound exhibits high affinity for both the human serotonin transporter (SERT) and the 5-HT1A receptor. The inhibitory constant (Ki) for the 5-HT reuptake site is approximately 0.1 nM, and the IC50 for the 5-HT1A receptor is around 0.5 nM.[3][8] Its affinity for the norepinephrine and dopamine transporters is significantly lower, indicating its selectivity for the serotonin system.[4][5]

Q3: What is the recommended starting dose for this compound in preclinical rodent models?

A3: Based on preclinical studies, effective doses of this compound in rodents typically range from 1 mg/kg to 40 mg/kg, depending on the specific behavioral assay and desired therapeutic effect.[3] For anxiolytic-like effects, doses in the range of 10-40 mg/kg have been shown to be effective in models such as the shock probe test and predator-induced stress paradigm.[3] In studies of antidepressant-like effects, such as the novelty-suppressed feeding paradigm, a dose of 10 mg/kg has demonstrated significant effects.[9] It is recommended to start with a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should this compound be prepared and administered to rodents?

A4: this compound hydrochloride can be dissolved in water and administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[9] For oral administration, it is crucial to ensure the compound is fully dissolved. Some studies have utilized immediate-release tablet formulations for preclinical testing.[10] The bioavailability of this compound can be significantly affected by food; therefore, consistent administration with or without food should be maintained throughout the study.[1][11]

Q5: What is the pharmacokinetic profile of this compound in preclinical models?

A5: In rats, this compound has a terminal half-life of approximately 25 hours.[1][12] It is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[1][11][12] Steady-state concentrations are typically achieved within about four days of consistent dosing.[1] It's important to consider potential drug-drug interactions if co-administering other compounds that are also metabolized by CYP3A4.[11][13]

Troubleshooting Guides

Problem 1: Inconsistent or lack of behavioral effects at previously reported effective doses.

Possible Cause Troubleshooting Step
Suboptimal Bioavailability This compound's bioavailability is reduced by about 50% when administered in a fasted state.[1][11] Ensure consistent administration with food to maximize absorption and standardize your protocol.
Incorrect Drug Preparation/Storage Verify the correct salt form of this compound is being used and that it is fully dissolved in the appropriate vehicle. Prepare fresh solutions regularly and store them protected from light to prevent degradation.
Strain or Species Differences The response to this compound can vary between different rodent strains and species.[9] If possible, pilot a dose-response study in the specific strain you are using.
Acclimation and Handling Stress Insufficient acclimation of animals to the housing and experimental conditions can increase baseline variability and mask drug effects. Ensure adequate habituation to handling and testing apparatuses.

Problem 2: Observing unexpected or adverse effects at therapeutic doses.

Possible Cause Troubleshooting Step
Dose-Related Side Effects Gastrointestinal issues such as diarrhea and nausea are known side effects of this compound.[1][3][13] Consider a dose-escalation protocol, starting with a lower dose and gradually increasing to the target dose over several days.[1][4]
Serotonin Syndrome Co-administration with other serotonergic agents can increase the risk of serotonin syndrome.[3] Carefully review all compounds being administered to the animals for potential interactions.
Off-Target Effects While this compound is selective, high doses may lead to off-target effects. If adverse effects are observed, consider reducing the dose or using a more targeted delivery method if applicable.

Data Presentation

Table 1: this compound Binding Affinities and Potency

TargetParameterValueSpeciesReference
Serotonin Transporter (SERT)Ki0.1 nMHuman[4][5]
5-HT1A ReceptorIC500.5 nMHuman[3][8]
Norepinephrine Transporter (NET)Ki56 nMHuman[4][5]
Dopamine Transporter (DAT)Ki37 nMHuman[4][5]

Table 2: Preclinical Dose-Response Data for this compound in Behavioral Assays

Behavioral AssaySpecies/StrainDose RangeEffective Dose(s)Observed EffectReference
Ultrasonic VocalizationRat1-10 mg/kgNot specifiedInhibition of vocalizations[3]
Predator-Induced StressRat20-40 mg/kg20-40 mg/kgAnxiolytic-like[3]
Shock Probe TestRat10-40 mg/kg10-40 mg/kgAnxiolytic-like[3]
Novelty Suppressed FeedingMouse (129SvEv)3-10 mg/kg10 mg/kgAntidepressant-like[9]
Forced Swim TestRatNot specifiedSingle effective doseAntidepressant-like[6]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-Like Effects using the Shock Probe Test

  • Apparatus: A rectangular chamber with a grid floor and a stationary electrified probe.

  • Animals: Male rats, individually housed and acclimated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound (10, 20, or 40 mg/kg, p.o.) or vehicle 60 minutes before testing.

  • Procedure:

    • Place the rat in the chamber and allow for a 5-minute habituation period.

    • After habituation, deliver a mild, constant-current shock through the probe.

    • Record the cumulative time the animal spends burying the probe with bedding material over a 15-minute test session.

  • Data Analysis: Compare the burying behavior duration between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in burying behavior is indicative of an anxiolytic-like effect.

Protocol 2: Assessment of Antidepressant-Like Effects using the Novelty Suppressed Feeding (NSF) Test

  • Apparatus: A novel, brightly lit open field arena with a single food pellet placed in the center.

  • Animals: Male mice, food-deprived for 24 hours prior to testing.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle daily for a predetermined period (e.g., 8 or 28 days).[9]

  • Procedure:

    • Place the mouse in a corner of the open field.

    • Measure the latency to begin eating the food pellet. The test is concluded once the mouse starts eating or after a maximum of 10 minutes.

    • Immediately after the test, transfer the mouse to its home cage with food and measure the amount of food consumed in 5 minutes to control for potential effects on appetite.

  • Data Analysis: Compare the latency to eat between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in the latency to eat in the novel environment suggests an antidepressant-like effect.

Visualizations

Vilazodone_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Autoreceptor 5-HT1A Autoreceptor This compound->Autoreceptor Partial Agonist Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Autoreceptor->Serotonin_Vesicle Inhibits Release Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Postsynaptic_Receptor Postsynaptic 5-HT1A Receptor Serotonin_Synapse->Postsynaptic_Receptor Activates Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (Antidepressant/Anxiolytic) Signaling_Cascade->Therapeutic_Effect

Caption: this compound's dual mechanism of action at the serotonin synapse.

Experimental_Workflow_NSF cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Acclimation & Habituation Housing Single Housing Acclimation->Housing Food_Deprivation 24h Food Deprivation Housing->Food_Deprivation Dosing Chronic Daily Dosing (this compound or Vehicle) Food_Deprivation->Dosing NSF_Test Novelty Suppressed Feeding Test (Measure Latency to Eat) Dosing->NSF_Test Home_Cage_Feeding Home Cage Food Consumption (Control for Appetite) NSF_Test->Home_Cage_Feeding Stats Statistical Analysis (e.g., ANOVA, t-test) Home_Cage_Feeding->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for the Novelty Suppressed Feeding test.

References

Vilazodone drug interaction studies with CYP3A4 inhibitors/inducers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information on vilazodone drug interaction studies, with a specific focus on the influence of CYP3A4 inhibitors and inducers.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and why are CYP3A4 interactions a concern?

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[1][2][3] Non-CYP-mediated pathways also play a role in its metabolism.[4] Because CYP3A4 is the main pathway, co-administration of drugs that strongly inhibit or induce this enzyme can significantly alter this compound plasma concentrations, potentially impacting its efficacy and safety profile.[4]

Q2: What is the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of this compound?

Co-administration of this compound with a strong CYP3A4 inhibitor, such as ketoconazole, leads to a significant increase in this compound plasma concentrations. Clinical studies have shown that ketoconazole can increase the mean this compound Area Under the Curve (AUC), a measure of total drug exposure, by approximately 42% to 51%.[4] This increased exposure can elevate the risk of adverse effects.[1]

Q3: What is the recommended dose adjustment for this compound when co-administered with a strong CYP3A4 inhibitor?

When this compound is used concurrently with a strong CYP3A4 inhibitor like ketoconazole, it is recommended to reduce the this compound dosage. The manufacturer suggests a dosage reduction to 20 mg per day.[1][2][5] For moderate CYP3A4 inhibitors, such as erythromycin, a dose reduction to 20 mg daily may be considered if the patient experiences intolerable side effects.[1][2]

Q4: What is the effect of a strong CYP3A4 inducer on the pharmacokinetics of this compound?

The co-administration of this compound with a strong CYP3A4 inducer, such as carbamazepine, can significantly decrease this compound plasma concentrations.[4][6] A clinical study demonstrated that carbamazepine decreased the mean steady-state this compound exposure by approximately 45%.[4] This reduction in exposure could potentially diminish the therapeutic effectiveness of this compound.[7]

Q5: What is the recommended dose adjustment for this compound when co-administered with a strong CYP3A4 inducer?

When this compound is given in combination with strong CYP3A4 inducers, an increase in the this compound dosage may be necessary to maintain its efficacy. It has been suggested that the this compound dosage could be increased up to a maximum of 80 mg per day in such scenarios.[4]

Troubleshooting Guide

Problem: Inconsistent or unexpected this compound plasma concentrations in a clinical study involving potential CYP3A4 inhibitors/inducers.

Possible Causes & Solutions:

  • Concomitant Medications: The subject may be taking other medications, over-the-counter drugs, or supplements (e.g., St. John's wort) that affect CYP3A4 activity.

    • Troubleshooting Step: Obtain a complete and thorough medication history from the subject.

  • Dietary Factors: Consumption of certain foods, like grapefruit juice, can inhibit CYP3A4.[8]

    • Troubleshooting Step: Advise subjects to avoid grapefruit and its juice during the study. Ensure subjects are taking this compound with food to ensure consistent bioavailability, as food can increase its absorption significantly.[5]

  • Genetic Polymorphisms: Variations in CYP enzyme genes could affect drug metabolism.

    • Troubleshooting Step: Consider pharmacogenetic testing for CYP3A4, CYP2C19, and CYP2D6 if clinically warranted.

  • Non-adherence: The subject may not be adhering to the prescribed dosing regimen.

    • Troubleshooting Step: Implement adherence monitoring strategies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters from clinical drug interaction studies with this compound.

Table 1: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on this compound Pharmacokinetics

Study PhaseThis compound DoseKetoconazole DoseKey Finding
Part 1Single 5 mg dose200 mg once dailyMean this compound AUC increased by 42%[4]
Part 2Single 10 mg dose200 mg once dailyMean this compound AUC increased by 51%[4]

Table 2: Effect of a Strong CYP3A4 Inducer (Carbamazepine) on this compound Pharmacokinetics

Study PhaseThis compound DoseCarbamazepine DoseKey Finding
Multiple-dose40 mg once daily (steady-state)Extended-release (steady-state)Mean steady-state this compound exposure (AUC) decreased by ~45%[4]

Experimental Protocols & Workflows

Study 1: CYP3A4 Inhibition with Ketoconazole

This study was conducted in two parts with healthy adult volunteers to evaluate the effect of the strong CYP3A4 inhibitor ketoconazole on the pharmacokinetics of a single dose of this compound.[4]

  • Part 1: An open-label pharmacokinetic assessment of a single 5 mg this compound dose administered with and without multiple doses of ketoconazole.[4]

  • Part 2: A randomized, double-blind, placebo-controlled, crossover study comparing the pharmacokinetics of a single 10 mg dose of this compound when co-administered with ketoconazole versus placebo.[4]

  • Primary Pharmacokinetic Parameters: AUC (Area Under the Curve) and Cmax (Maximum Concentration).[4]

G cluster_part1 Part 1: Open-Label Assessment cluster_part2 Part 2: Randomized, Placebo-Controlled Crossover P1_V Single 5mg This compound Dose P1_PK Pharmacokinetic Analysis (AUC, Cmax) P1_V->P1_PK P1_K Multiple Doses Ketoconazole (200mg/day) P1_K->P1_PK P2_PK_Keto PK Analysis P2_PK_Placebo PK Analysis P2_V Single 10mg This compound Dose P2_Keto Co-administer w/ Ketoconazole P2_V->P2_Keto P2_Placebo Co-administer w/ Placebo P2_V->P2_Placebo P2_Keto->P2_PK_Keto P2_Placebo->P2_PK_Placebo

Caption: Workflow for CYP3A4 Inhibition Study.

Study 2: CYP3A4 Induction with Carbamazepine

This was an open-label, multiple-dose, single-sequence study in healthy adult volunteers to evaluate the effect of the strong CYP3A4 inducer carbamazepine at steady-state on the pharmacokinetics of steady-state this compound.[4]

  • Dosing: Subjects received this compound 40 mg once daily to reach steady-state. They were then co-administered an extended-release formulation of carbamazepine until it also reached steady-state.[4]

  • Primary Pharmacokinetic Parameters: AUC and Cmax for this compound at steady-state.[4]

G cluster_main CYP3A4 Induction Study Workflow Dose_V This compound 40mg/day to Steady State PK1 Baseline PK Sampling (this compound alone) Dose_V->PK1 Dose_C Co-administer Carbamazepine to Steady State PK1->Dose_C PK2 PK Sampling (this compound + Carbamazepine) Dose_C->PK2 Compare Compare Steady-State AUC and Cmax PK2->Compare

Caption: Workflow for CYP3A4 Induction Study.

References

Minimizing off-target effects of Vilazodone in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Vilazodone in cellular assays. The focus is on minimizing and identifying potential off-target effects to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound has a dual mechanism of action, functioning as both a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] It binds with high affinity to the serotonin transporter (SERT) and 5-HT1A receptors.[3][4][5] Its affinity for norepinephrine and dopamine transporters is significantly lower.[3][4][5]

Q2: What are the known or potential off-target effects of this compound in a cellular context?

While this compound is highly selective, researchers should be aware of potential off-target activities that could influence experimental results:

  • Immunomodulation: Studies have suggested that this compound may reduce the expression of proinflammatory genes, potentially by modulating the activity of transcription factors like NF-κB and AP-1.[2][6] This is a critical consideration in assays involving immune cells (e.g., microglia, macrophages, lymphocytes) or inflammatory signaling pathways.

  • Cytochrome P450 (CYP) Inhibition: In vitro data indicates that this compound can moderately inhibit CYP2D6 and CYP2C19.[1][7] If using metabolically active cells, such as primary hepatocytes, or co-administering other compounds, this interaction could alter metabolic rates and compound concentrations.

  • Cytotoxicity: At high concentrations, this compound can induce cytotoxicity. A study on the HT-29 colon cancer cell line reported an IC50 value of 62.8 µg/ml for cytotoxicity.[8] It is crucial to distinguish a specific pharmacological effect from a general cytotoxic response.

Q3: How do I select an appropriate concentration range for my cellular assay?

The optimal concentration depends on your specific assay and cell type. A good starting point is to use a concentration range that brackets the known functional potencies (IC50/EC50) for its primary targets.

  • For SERT inhibition and 5-HT1A agonism, activities are observed in the low nanomolar range (1-10 nM).[3][4][5][9]

  • Always perform a dose-response curve (from ~0.1 nM to 10 µM) in your specific cell system to determine the optimal concentration.

  • Simultaneously run a cytotoxicity assay (e.g., MTT or LDH release) to ensure your experimental concentrations are non-toxic.

Q4: My cells are showing signs of stress or death after treatment. What should I do?

First, confirm that the observed effect is not due to the vehicle (e.g., DMSO). If vehicle controls are healthy, the issue is likely this compound-induced cytotoxicity.

  • Lower the Concentration: Your current concentration may be too high. Refer to dose-response and cytotoxicity data to select a lower, non-toxic concentration.

  • Reduce Incubation Time: Shorten the exposure duration to see if the pharmacological effect can be observed before the onset of cytotoxicity.

  • Check Culture Conditions: Ensure your cell culture conditions are optimal, as stressed cells can be more susceptible to compound toxicity.

Q5: I'm observing unexpected changes in gene expression or signaling pathways unrelated to serotonin. How can I validate these findings?

These may be off-target effects. To investigate further:

  • Use a Structural Analog: If available, use an inactive structural analog of this compound as a negative control. An inactive analog should not produce the same on-target or off-target effects.

  • Perform a Rescue Experiment: If the unexpected phenotype is due to an on-target effect, it might be reversible. For example, if this compound causes a change, see if that change can be prevented or reversed by co-treatment with a 5-HT1A antagonist or by providing excess serotonin.

  • Use an Orthogonal Approach: Confirm the phenotype using a compound with a similar primary mechanism of action but a different chemical structure (e.g., another SSRI like Sertraline or a different 5-HT1A agonist).[1] If both compounds produce the same effect, it is more likely to be an on-target phenomenon.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Functional Potency
TargetParameterValueReference(s)
Primary Targets
Serotonin Transporter (SERT)Ki0.1 - 0.2 nM[1][3][5][10]
Serotonin Transporter (SERT)IC50 (Inhibition)1.6 nM[3][4][5]
5-HT1A ReceptorKi (Partial Agonist)0.3 nM[1]
5-HT1A ReceptorIC50 (Binding)2.1 nM[3][4][5]
Secondary/Off-Targets
Norepinephrine Transporter (NET)Ki56 nM[3][4][5]
Dopamine Transporter (DAT)Ki37 nM[3][4][5]
HT-29 Cell LineIC50 (Cytotoxicity)62.8 µg/mL[8]
Table 2: General Recommendations for this compound Concentration in Cellular Assays
Assay TypeRecommended Starting RangeKey Considerations
Receptor Binding Assays 0.1 nM - 100 nMUse radioligand or fluorescent competition binding to determine Ki.
Functional Assays (e.g., cAMP, Calcium Flux) 1 nM - 1 µMDetermine EC50/IC50 for Gs/Gi or Gq signaling pathways.
Serotonin Reuptake Assays 0.5 nM - 500 nMMeasure inhibition of radiolabeled or fluorescent serotonin uptake.
Gene Expression/Proteomic Analysis 10 nM - 1 µMUse the lowest concentration that elicits a confirmed on-target effect.
Long-term Phenotypic Assays (>24h) 10 nM - 500 nMMonitor for cytotoxicity throughout the experiment.

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Concentration via Dose-Response and Cytotoxicity Assays

This protocol outlines the steps to identify the ideal concentration range of this compound that maximizes on-target effects while minimizing cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density appropriate for your cell line and allow them to adhere overnight. Plate two identical sets of plates: one for the functional assay and one for the cytotoxicity assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in your assay buffer or cell culture medium to achieve final concentrations ranging from 0.1 nM to 20 µM. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired experimental duration (e.g., 24 hours).

  • Functional Assay: On the first plate, perform your primary functional assay. This could be a cAMP assay for 5-HT1A (Gs/Gi coupling) or a serotonin uptake assay.[11] Measure the response at each concentration.

  • Cytotoxicity Assay: On the second plate, perform a standard cytotoxicity assay. For example, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours. Solubilize the formazan crystals and read the absorbance at 570 nm.

  • Data Analysis:

    • Plot the functional assay results against the log of this compound concentration to generate a dose-response curve and calculate the EC50 or IC50.

    • Plot cell viability (%) from the MTT assay against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).

    • Select a concentration range for future experiments that is well below the CC50 but at or above the EC50/IC50 for your functional response.

Protocol 2: Validating On-Target Effects via a 5-HT1A Receptor Antagonist Rescue

This protocol helps confirm that an observed cellular response is mediated by this compound's activity at the 5-HT1A receptor.

Methodology:

  • Determine this compound EC80: From the dose-response curve generated in Protocol 1, determine the concentration of this compound that produces ~80% of the maximum functional response (the EC80).

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Antagonist Pre-treatment: Prepare solutions of a known, selective 5-HT1A antagonist (e.g., WAY-100635). Pre-treat the cells with the antagonist for 30-60 minutes before adding this compound. Include a "no antagonist" control group.

  • This compound Treatment: Add this compound at its pre-determined EC80 concentration to the wells (both with and without the antagonist). Also include control groups: Vehicle only, Antagonist only, and this compound only.

  • Incubation and Assay: Incubate for the standard duration of your experiment. Perform the functional assay to measure the cellular response.

  • Data Analysis: Compare the response in the "this compound only" group to the "Antagonist + this compound" group. A significant reduction in the cellular response in the presence of the antagonist indicates that the effect is mediated by the 5-HT1A receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Vilazodone_Mechanism Diagram 1: this compound's Dual Mechanism of Action This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits HT1A 5-HT1A Receptor This compound->HT1A Partial Agonist Reuptake Serotonin Reuptake SERT->Reuptake Mediates Synaptic5HT Increased Synaptic Serotonin Reuptake->Synaptic5HT Reduces G_Protein G-Protein Activation (Gi/o) HT1A->G_Protein Activates cAMP Decreased cAMP G_Protein->cAMP Inhibits Adenylyl Cyclase

Diagram 1: this compound's Dual Mechanism of Action.

Off_Target_Pathway Diagram 2: Potential Off-Target Immunomodulatory Pathway This compound This compound (High Concentration) Unknown Unknown Cellular Interaction This compound->Unknown IKK IKK Complex Unknown->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive Complex IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) Active NFkB_inactive->NFkB_active IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Downregulates Transcription

Diagram 2: Potential Off-Target Immunomodulatory Pathway.

Troubleshooting_Workflow Diagram 3: Experimental Workflow for Troubleshooting start Unexpected Result Observed check_conc Is Concentration Non-Toxic? start->check_conc run_cyto Run Cytotoxicity Assay (e.g., MTT, LDH) check_conc->run_cyto No / Unsure is_on_target Is Effect On-Target? check_conc->is_on_target Yes lower_conc Lower Concentration and Re-test run_cyto->lower_conc run_controls Run Control Experiments: - Antagonist Rescue - Orthogonal Compound is_on_target->run_controls Unsure on_target Result is Likely On-Target is_on_target->on_target Yes off_target Result is Likely Off-Target is_on_target->off_target No run_controls->is_on_target lower_conc->start

Diagram 3: Experimental Workflow for Troubleshooting.

Logic_Flowchart Diagram 4: Logic for Minimizing Off-Target Effects start Start Experiment Design lit_review Review Literature for Ki and IC50 Values start->lit_review dose_response Perform Dose-Response Curve in Your System lit_review->dose_response select_conc Select Lowest Effective Concentration dose_response->select_conc run_exp Run Primary Experiment with Controls select_conc->run_exp controls Controls: - Vehicle - Positive Control - Negative Control (Antagonist) run_exp->controls analyze Analyze Results run_exp->analyze validate Validate with Orthogonal Methods analyze->validate

Diagram 4: Logic for Minimizing Off-Target Effects.

References

Vilazodone formulation challenges for preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with vilazodone formulation for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical properties of this compound that pose formulation challenges?

A1: this compound hydrochloride is a weakly basic compound with poor aqueous solubility, which is the primary hurdle in developing formulations for preclinical studies.[1] Its low solubility can lead to variable oral absorption and insufficient drug exposure for pharmacological and toxicological assessments.

Q2: Why is my this compound not dissolving in aqueous buffers for in vitro assays?

A2: this compound hydrochloride has a reported aqueous solubility of approximately 0.32 mg/mL.[1][2] This low solubility makes it difficult to prepare stock solutions and working concentrations in purely aqueous media without the use of solubilizing agents.

Q3: I'm observing high variability in my in vivo pharmacokinetic (PK) data. Could the formulation be the cause?

A3: Yes, a suboptimal formulation is a common cause of high PK variability for poorly soluble compounds like this compound. Inconsistent dissolution and absorption in the gastrointestinal tract can lead to significant differences in plasma concentrations between individual animals. The presence of food has also been shown to significantly impact the absorption of this compound, which can contribute to variability if feeding is not controlled.[3][4]

Q4: Are there any commercially available formulations of this compound that can be used as a reference?

A4: The commercial formulation of this compound (Viibryd®) utilizes nanocrystal technology to improve its dissolution rate and bioavailability.[5] While the exact composition is proprietary, this indicates that particle size reduction is a key strategy for this compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no measurable this compound in plasma after oral dosing. Poor drug dissolution and absorption from the gastrointestinal tract.1. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution. 2. Formulation Strategy: Switch to a solubilization technique such as a co-solvent system, a surfactant-based formulation (micellar solution), a cyclodextrin complex, or a lipid-based formulation. 3. pH Adjustment: For solution-based formulations, ensure the pH is sufficiently low to maintain this compound in its more soluble ionized form (pKa = 7.1).[1]
Precipitation of this compound in the formulation upon standing. The formulation has exceeded the saturation solubility of this compound.1. Increase Solubilizing Agent Concentration: Titrate the amount of co-solvent, surfactant, or other solubilizing excipient to maintain this compound in solution. 2. Prepare Fresh Formulations: Due to potential for precipitation over time, prepare formulations fresh daily before administration.
Inconsistent results in in vitro cell-based assays. This compound precipitating out of the cell culture media.1. Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO and then dilute it into the cell culture media, ensuring the final solvent concentration is non-toxic to the cells. 2. Solubility in Media: Determine the kinetic solubility of this compound in the specific cell culture media to establish a maximum working concentration.
Difficulty in preparing a homogenous suspension. Poor wettability of the this compound powder.1. Use of a Wetting Agent: Incorporate a small amount of a surfactant (e.g., Tween 80) or a hydrophilic polymer into the suspension vehicle to improve the wetting of the drug particles. 2. Sonication: Use a sonicating water bath or probe sonicator to aid in the dispersion of the this compound particles.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound Hydrochloride

PropertyValueReference
Molecular Weight477.99 g/mol [1]
pKa7.1[1]
Aqueous Solubility0.32 mg/mL[1][2]
DMSO Solubility~30 - 95 mg/mL[4][6]
Dimethyl Formamide Solubility~5 mg/mL[6]

Table 2: Comparison of Preclinical Oral Formulations of this compound in Animal Models

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Oral Bioavailability (%)Reference
PEG SolutionRat (Male)1 mg/kg6.341.017.25.2[6]
PEG SolutionRat (Female)1 mg/kg20.44.099.328.4[6]
PEG SolutionDog (Female)1 mg/kg10.33.066.915.6[6]
Marketed Tablet (Fasted)Dog40 mg/dog38.7 ± 4.81.5174.9628.8 ± 6.1 (relative)[4]
Marketed Tablet (Fed)Dog40 mg/dog39.4 ± 5.610.0244.24-[4]
Phospholipid Mixed Micelles (Fasted)Rabbit---741.55-[3]
Phospholipid Mixed Micelles (Fed)Rabbit---769.89-[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in a preclinical vehicle.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Preclinical vehicle (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or HPLC-UV

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Vehicle: Add a small, fixed volume of each DMSO concentration to the preclinical vehicle in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Measurement:

    • Nephelometry: Measure the turbidity of each well using a nephelometer to detect precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the λmax of this compound.

    • HPLC-UV: Filter the samples to remove any precipitate and quantify the concentration of soluble this compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: Determine the highest concentration at which no precipitation is observed. This is the kinetic solubility.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a general procedure for assessing the dissolution rate of a this compound formulation.

Materials:

  • This compound formulation (e.g., suspension, capsule)

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes and filters

  • HPLC-UV system

Procedure:

  • Apparatus Setup: Assemble the dissolution apparatus and equilibrate the dissolution medium to 37°C ± 0.5°C.

  • Formulation Addition: Place the this compound formulation into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Sample Preparation: Immediately filter the withdrawn sample to stop further dissolution.

  • Quantification: Analyze the filtered samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

vilazodone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) _5HT1A_auto 5-HT1A Autoreceptor _5HT1A_auto->Serotonin_vesicle Inhibits Release (-) Serotonin_synapse->SERT Reuptake Serotonin_synapse->_5HT1A_auto Binds _5HT_receptor Postsynaptic 5-HT Receptors Serotonin_synapse->_5HT_receptor Activates Signal_transduction Signal Transduction (Antidepressant Effect) _5HT_receptor->Signal_transduction This compound This compound This compound->SERT Inhibits This compound->_5HT1A_auto Partial Agonist

Caption: this compound's dual mechanism of action.

troubleshooting_workflow Start Inadequate Preclinical Exposure of this compound Check_Solubility Assess this compound Solubility in Formulation Vehicle Start->Check_Solubility Solubility_OK Solubility Adequate? Check_Solubility->Solubility_OK Improve_Solubility Improve Solubility Solubility_OK->Improve_Solubility No Check_Dissolution Evaluate In Vitro Dissolution Rate Solubility_OK->Check_Dissolution Yes Improve_Solubility->Check_Solubility End Re-evaluate In Vivo Exposure Improve_Solubility->End Dissolution_OK Dissolution Rate Adequate? Check_Dissolution->Dissolution_OK Improve_Dissolution Improve Dissolution Rate Dissolution_OK->Improve_Dissolution No Consider_Permeability Consider Permeability and Metabolism Dissolution_OK->Consider_Permeability Yes Improve_Dissolution->Check_Dissolution Improve_Dissolution->End Consider_Permeability->End

Caption: Troubleshooting workflow for poor this compound exposure.

References

Interpreting conflicting results in Vilazodone efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the efficacy of Vilazodone.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is classified as a serotonin partial agonist and reuptake inhibitor (SPARI).[1] Its mechanism involves two primary actions:

  • Selective Serotonin Reuptake Inhibition (SSRI): Like traditional SSRIs, this compound blocks the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft.[1][2]

  • 5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at the 5-HT1A serotonin receptor.[1][2][3]

This dual mechanism is hypothesized to provide a more rapid onset of antidepressant effects and a better side-effect profile, particularly concerning sexual dysfunction, compared to traditional SSRIs.[3][4]

Q2: Efficacy data for this compound appears conflicting. What are the key findings from pivotal clinical trials?

The efficacy of this compound for Major Depressive Disorder (MDD) in adults is supported by several short-term (8–10 weeks), randomized, placebo-controlled trials.[5][6][7] However, some hypothesized advantages, such as a consistently faster onset of action, have not been definitively demonstrated across all studies.[5][7][8]

A meta-analysis of five randomized controlled trials concluded that this compound was more effective than placebo in improving scores on the Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression - Severity (CGI-S), Clinical Global Impression - Improvement (CGI-I), and Hamilton Anxiety Rating Scale (HAMA).[9]

In one Phase III trial, a significant improvement in MADRS scores was seen as early as week one.[3] However, another trial showed a significant difference only after six weeks.[3] A post-hoc analysis of four pooled trials showed that this compound was effective across various patient subgroups, though statistical significance for remission was not reached in patients with very severe baseline symptoms or a long current episode duration.[10]

Q3: How does this compound's efficacy compare to other antidepressants in head-to-head trials?

Data from direct comparative efficacy studies are limited and have yielded mixed results.[6][11]

  • Some studies comparing this compound to escitalopram found no significant difference in overall efficacy.[11]

  • One large trial included citalopram as an active control and found that this compound and citalopram had similar reductions in MADRS scores.[6]

  • Small, open-label studies have suggested potential differences in efficacy compared to agents like sertraline and amitriptyline, but these findings require confirmation in larger, controlled trials.[6]

Q4: What are the common challenges or discrepancies encountered when designing or interpreting this compound studies?

  • Placebo Response: High placebo response rates in antidepressant trials can make it challenging to demonstrate a drug's efficacy.

  • Patient Population Heterogeneity: The diverse nature of MDD means that patient characteristics can significantly influence treatment outcomes.[10]

  • Dose Titration: this compound requires a gradual dose titration to a target of 40 mg/day to manage gastrointestinal side effects.[12] Adherence to this titration schedule is crucial for both efficacy and tolerability.

  • Outcome Measures: The choice of primary and secondary efficacy endpoints (e.g., MADRS vs. Hamilton Depression Rating Scale - HAM-D) can influence study outcomes.

Troubleshooting Guides

Issue: Difficulty replicating a rapid onset of action with this compound in a preclinical model.

Possible Causes & Troubleshooting Steps:

  • Animal Model Selection: The chosen animal model may not be sensitive to the specific anxiolytic or antidepressant-like effects of 5-HT1A partial agonism.

    • Recommendation: Consider using models sensitive to 5-HT1A receptor modulation, such as the novelty-suppressed feeding test or the elevated plus-maze.

  • Dosage and Administration Route: The dose and route of administration may not be optimal for achieving the desired receptor occupancy and pharmacological effect.

    • Recommendation: Conduct dose-response studies to establish the optimal dose range. Ensure the administration route provides appropriate bioavailability.

  • Behavioral Testing Parameters: The timing of behavioral testing relative to drug administration is critical.

    • Recommendation: Test at various time points post-administration to capture the peak effect of the drug.

Issue: Observing a high degree of variability in patient-reported outcomes in a clinical trial.

Possible Causes & Troubleshooting Steps:

  • Inadequate Patient Screening: Patients may not meet strict diagnostic criteria for MDD, or comorbid conditions may be confounding the results.

    • Recommendation: Implement a rigorous screening process with structured clinical interviews.

  • Placebo Effect: The study design may not be adequately controlling for the placebo effect.

    • Recommendation: Include a placebo run-in period to identify and exclude high placebo responders.

  • Rater Training and Standardization: Inconsistent rating of depression scales by clinicians can introduce variability.

    • Recommendation: Provide comprehensive training and conduct inter-rater reliability assessments for all clinical raters.

Data Presentation

Table 1: Summary of Pivotal Phase III/IV Placebo-Controlled this compound Efficacy Trials

Study IdentifierTreatment DurationPrimary EndpointKey FindingCitation
NCT002853738 weeksMADRSThis compound 40 mg/day showed statistically significant improvement over placebo.[3]
NCT006835928 weeksMADRSThis compound 40 mg/day demonstrated a significant reduction in depressive symptoms compared to placebo.[13]
NCT0147338110 weeksMADRSBoth this compound 20 mg/day and 40 mg/day were significantly superior to placebo.[14]
NCT014733948 weeksMADRSThis compound 40 mg/day showed a large and significant treatment effect versus placebo.[15][16]

Table 2: Head-to-Head Comparative Study Outcomes

ComparatorStudy DesignKey Efficacy FindingCitation
CitalopramRandomized, Double-Blind, Placebo-ControlledSimilar reductions in MADRS scores for this compound and Citalopram.[6]
EscitalopramOpen-Label, Rater-Blinded, RandomizedNo significant difference in endpoint depression scores between this compound and Escitalopram.[11]
SertralineOpen-Label, RandomizedSmall study; findings require confirmation.[6]
AmitriptylineOpen-Label, RandomizedSmall study; findings require confirmation.[6]

Experimental Protocols

Protocol: Typical Phase III Randomized, Double-Blind, Placebo-Controlled Trial for this compound in MDD

  • Patient Population: Adult outpatients (18-65 years) with a primary diagnosis of MDD according to DSM-IV-TR criteria. A minimum baseline score on a depression rating scale (e.g., MADRS ≥ 22) is typically required.

  • Study Design:

    • Screening Phase (1-4 weeks): Patients are screened for eligibility and may undergo a washout period from prohibited medications.

    • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

    • Treatment Phase (8-10 weeks):

      • This compound is initiated at 10 mg/day for 7 days, increased to 20 mg/day for another 7 days, and then maintained at the target dose of 40 mg/day for the remainder of the study.

      • Patients take the study medication orally once daily with food.

    • Tapering Phase (1 week): A downward titration of the study drug.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline to the end of treatment in the MADRS total score.

    • Secondary Endpoints: Change from baseline in other scales such as the HAM-D, CGI-S, and CGI-I. Response rates (e.g., ≥50% reduction in MADRS score) and remission rates (e.g., MADRS score ≤10) are also assessed.

  • Safety and Tolerability Assessments: Adverse events are recorded at each visit. Vital signs, weight, and laboratory parameters are monitored.

Visualizations

Vilazodone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Autoreceptor 5-HT1A Autoreceptor Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic 5-HT1A Receptor Serotonin->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction -> Antidepressant Effect Postsynaptic_Receptor->Signal_Transduction This compound This compound This compound->SERT Inhibits This compound->Autoreceptor Partial Agonist This compound->Postsynaptic_Receptor Partial Agonist

Caption: this compound's dual mechanism of action at the serotonin synapse.

Clinical_Trial_Workflow Start Patient Screening (MDD Diagnosis) Washout Medication Washout (if applicable) Start->Washout Randomization Randomization (1:1) Washout->Randomization Vilazodone_Arm This compound Arm (Dose Titration) Randomization->Vilazodone_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment 8-10 Week Double-Blind Treatment Vilazodone_Arm->Treatment Placebo_Arm->Treatment Assessments Efficacy & Safety Assessments (e.g., MADRS, AEs) Treatment->Assessments Periodic Endpoint Primary Endpoint Analysis (Change from Baseline) Assessments->Endpoint Conclusion Conclusion on Efficacy and Tolerability Endpoint->Conclusion

Caption: A generalized workflow for a pivotal this compound clinical trial.

References

Validation & Comparative

Vilazodone vs. Buspirone: A Comparative Analysis of Differential Effects on 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles of Vilazodone and Buspirone, focusing on their interactions with the serotonin 1A receptor.

This compound and Buspirone are both therapeutic agents that exert significant effects on the serotonergic system, primarily through their interaction with the 5-HT1A receptor. However, their mechanisms of action, binding affinities, and functional activities diverge, leading to different clinical profiles. This compound is classified as a serotonin partial agonist/reuptake inhibitor (SPARI), combining selective serotonin reuptake inhibition with 5-HT1A receptor partial agonism.[1][2] Buspirone is primarily known as an anxiolytic that acts as a partial agonist at 5-HT1A receptors.[3][4] This guide provides a comprehensive comparison of their effects, supported by experimental data and methodologies.

Comparative Mechanism of Action

This compound possesses a dual mechanism of action. It inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, and simultaneously acts as a partial agonist at 5-HT1A receptors.[1][5] This combination is theorized to produce a more rapid and robust antidepressant effect by accelerating the desensitization of 5-HT1A autoreceptors.[1][6]

Buspirone's primary mechanism is its activity as a partial agonist at 5-HT1A receptors.[4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing rate of serotonergic neurons, and as a partial agonist at postsynaptic 5-HT1A receptors.[7][8] Over time, this leads to the desensitization of the autoreceptors, ultimately enhancing serotonergic neurotransmission.[3] Unlike this compound, Buspirone has no significant affinity for the serotonin transporter.[3]

cluster_this compound This compound cluster_Buspirone Buspirone VIL This compound SERT SERT VIL->SERT Inhibition HT1A_V 5-HT1A Receptor VIL->HT1A_V Partial Agonism Synaptic 5-HT\nIncrease Synaptic 5-HT Increase SERT->Synaptic 5-HT\nIncrease Blocks Reuptake Neuronal Firing\nModulation Neuronal Firing Modulation HT1A_V->Neuronal Firing\nModulation BUS Buspirone HT1A_B 5-HT1A Receptor BUS->HT1A_B Partial Agonism HT1A_B->Neuronal Firing\nModulation

Figure 1. Comparative mechanisms of action for this compound and Buspirone.

Quantitative Comparison: Receptor Binding and Functional Activity

The differential effects of this compound and Buspirone can be quantified by comparing their binding affinities (Ki) and functional activities (EC50 and intrinsic activity) at the 5-HT1A receptor and other relevant targets.

Parameter This compound Buspirone Reference
5-HT1A Receptor Binding Affinity (Ki or IC50) 0.2 nM (IC50, human)~25 nM (Ki, for metabolite 1-PP)[8][9]
2.1 nmol/L (IC50)[6]
SERT Binding Affinity (Ki) 0.1 nMNo significant affinity[3][10]
5-HT1A Functional Activity (pEC50) 8.16.5[9]
5-HT1A Intrinsic Activity (vs. 5-HT) 0.61 (high efficacy partial agonist)0.19 (partial agonist)[9]
Dopamine D2 Receptor Affinity Moderate affinityWeak antagonist[3][4]

Table 1: Comparative quantitative data for this compound and Buspirone.

Key Experimental Methodologies

The quantitative data presented above are typically derived from standardized in vitro pharmacological assays. Below are outlines of the common experimental protocols used.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT1A receptor by this compound or Buspirone.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT1A receptor or from tissue homogenates (e.g., rat hippocampus).[11] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[11]

  • Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (this compound or Buspirone).[11]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the unbound.[11] The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound/Unbound via Vacuum Filtration B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki (Cheng-Prusoff) D->E

Figure 2. Workflow for a typical radioligand binding assay.

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor (GPCR) like the 5-HT1A receptor.

Objective: To quantify the extent to which this compound or Buspirone stimulates G-protein activation following binding to the 5-HT1A receptor.

Protocol Outline:

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[12][13] This binding is an early event in the GPCR signaling cascade.[12]

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1A receptor are prepared.

  • Incubation: Membranes are incubated with [35S]GTPγS, GDP (to facilitate the exchange), and varying concentrations of the test compound.[14][15]

  • Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the [35S]GTPγS-bound G-proteins.[13]

  • Quantification: Radioactivity is measured via scintillation counting.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect), which indicates the intrinsic activity.[13]

Downstream Signaling Pathways

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, by an agonist or partial agonist initiates a downstream signaling cascade.

Signaling Cascade:

  • Ligand Binding: this compound or Buspirone binds to the 5-HT1A receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.[14]

  • Effector Modulation: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Cellular Response: The reduction in cAMP levels results in various downstream cellular effects, including the modulation of ion channel activity and gene expression, ultimately leading to neuronal hyperpolarization and a decrease in neuronal firing.[7]

cluster_signaling 5-HT1A Receptor Signaling Ligand This compound or Buspirone Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein (GDP-bound) Receptor->G_Protein activates G_Protein_Active Activated Gαi/o (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Hyperpolarization) cAMP->Response

Figure 3. Downstream signaling pathway of the 5-HT1A receptor.

Conclusion

This compound and Buspirone, while both targeting the 5-HT1A receptor, exhibit distinct pharmacological profiles. This compound's dual action as a potent SERT inhibitor and a high-efficacy 5-HT1A partial agonist distinguishes it from Buspirone, which functions primarily as a 5-HT1A partial agonist with lower intrinsic activity and no significant SERT inhibition.[9][10] These differences in binding affinity, functional activity, and mechanism of action, as determined by the experimental protocols described, are fundamental to their different therapeutic applications and side-effect profiles. This guide provides a foundational understanding for researchers engaged in the development and analysis of serotonergic agents.

References

Vilazodone vs. Vortioxetine: A Comparative Analysis of Cognitive Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical cognitive effects of two multimodal antidepressants, vilazodone and vortioxetine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds in animal models of cognition.

Executive Summary

Vortioxetine and this compound are both antidepressants that modulate the serotonin system. However, they possess distinct pharmacological profiles that may translate to different effects on cognitive function. Preclinical evidence, primarily from studies in middle-aged female mice, suggests that vortioxetine may offer broader cognitive benefits compared to this compound in certain domains. After one month of treatment, vortioxetine was shown to improve visuospatial memory, while this compound did not demonstrate a significant effect in this area.[1][2] Neither drug affected recognition memory after a longer three-month treatment period.[1][2]

Mechanism of Action

This compound is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, a combination often referred to as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[3][4] This dual action is intended to enhance serotonergic neurotransmission.[5]

Vortioxetine also inhibits the serotonin transporter (SERT) but has a more complex, multimodal mechanism of action.[6] It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[6][7][8] This broad receptor profile is thought to modulate multiple neurotransmitter systems, including dopamine, norepinephrine, acetylcholine, and histamine, which may contribute to its pro-cognitive effects.[9][10]

Signaling Pathway Diagrams

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_pre SERT Serotonin_vesicle Serotonin Vesicles SERT_pre->Serotonin_vesicle Reuptake 5HT1A_pre 5-HT1A Autoreceptor 5HT1A_pre->Serotonin_vesicle Inhibits Release This compound This compound This compound->SERT_pre Inhibition This compound->5HT1A_pre Partial Agonism 5HT1A_post 5-HT1A Receptor downstream Downstream Signaling 5HT1A_post->downstream Activation

This compound's dual mechanism of action.

Vortioxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_pre SERT Serotonin_vesicle Serotonin Vesicles SERT_pre->Serotonin_vesicle Reuptake Vortioxetine Vortioxetine Vortioxetine->SERT_pre Inhibition 5HT1A 5-HT1A Vortioxetine->5HT1A Agonism 5HT1B 5-HT1B Vortioxetine->5HT1B Partial Agonism 5HT1D 5-HT1D Vortioxetine->5HT1D Antagonism 5HT3 5-HT3 Vortioxetine->5HT3 Antagonism 5HT7 5-HT7 Vortioxetine->5HT7 Antagonism downstream Modulation of Neurotransmitter Systems (DA, NE, ACh, HA) 5HT1A->downstream 5HT1B->downstream 5HT1D->downstream 5HT3->downstream 5HT7->downstream

Vortioxetine's multimodal mechanism of action.

Comparative Efficacy Data

The following tables summarize the quantitative data from a comparative study in middle-aged female mice.

Table 1: Effects on Visuospatial Memory (Object Placement Test) after 1 Month of Treatment

Treatment GroupDiscrimination Index (%)p-value vs. Vehicle
Vehicle55.2 ± 3.1-
Vortioxetine68.4 ± 2.9< 0.05
This compound58.1 ± 4.2> 0.05

Data are presented as mean ± SEM.

Table 2: Effects on Recognition Memory (Novel Object Recognition Test) after 3 Months of Treatment

Treatment GroupDiscrimination Index (%)p-value vs. Vehicle
Vehicle62.5 ± 2.7-
Vortioxetine64.3 ± 3.5> 0.05
This compound60.9 ± 4.1> 0.05

Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_cohort1 Cohort 1: 1-Month Treatment cluster_cohort2 Cohort 2: 3-Month Treatment start1 Middle-aged female mice treatment1 Daily administration: Vehicle, Vortioxetine, this compound start1->treatment1 1 month opt Object Placement Test (Visuospatial Memory) treatment1->opt fst1 Forced Swim Test (Depression-like behavior) opt->fst1 start2 Separate cohort of middle-aged female mice treatment2 Daily administration: Vehicle, Vortioxetine, this compound start2->treatment2 3 months nort Novel Object Recognition Test (Recognition Memory) treatment2->nort fst2 Forced Swim Test (Depression-like behavior) nort->fst2

References

Vilazodone's Efficacy Across Preclinical Models of Depression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Vilazodone's performance in established rodent models of depression, including the Chronic Unpredictable Mild Stress (CUMS), Forced Swim Test (FST), and Tail Suspension Test (TST) models, reveals its potential as an antidepressant. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative analysis of its efficacy, detailed experimental protocols, and insights into its molecular mechanisms of action.

This compound, a dual-acting antidepressant that combines selective serotonin reuptake inhibition with partial agonism of the 5-HT1A receptor, has demonstrated antidepressant-like effects in various preclinical studies. This analysis delves into the quantitative data from these studies to offer a clear comparison of its efficacy across different depression models.

Comparative Efficacy of this compound in Rodent Depression Models

To facilitate a clear comparison of this compound's efficacy, the following tables summarize the quantitative data from key studies in the Chronic Unpredictable Mild Stress (CUMS), Forced Swim Test (FST), and Tail Suspension Test (TST) models.

Table 1: Efficacy of this compound in the Chronic Unpredictable Mild Stress (CUMS) Model

Species/StrainThis compound DoseDuration of TreatmentKey Behavioral OutcomeResult
Female Wistar Rats10 mg/kg, p.o.2 weeksSucrose PreferenceSignificantly increased sucrose preference compared to the CUMS control group, indicating a reversal of anhedonia-like behavior.[1]

Table 2: Efficacy of this compound in the Forced Swim Test (FST)

Species/StrainThis compound DoseKey Behavioral OutcomeResult
MiceData not available in the searched literatureImmobility TimeWhile review articles suggest this compound is effective in the FST, specific quantitative data from original research was not identified in the conducted search.

Table 3: Efficacy of this compound in the Tail Suspension Test (TST)

Species/StrainThis compound DoseKey Behavioral OutcomeResult
MiceData not available in the searched literatureImmobility TimeSimilar to the FST, review articles indicate this compound's efficacy in the TST, but specific quantitative data from original research was not found in the conducted search.[2]

Note on the Olfactory Bulbectomy Model: A comprehensive search of the scientific literature did not yield original research articles with quantitative data on the efficacy of this compound in the olfactory bulbectomy model of depression. Therefore, a comparative analysis for this model could not be included.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following sections outline the protocols used in the cited studies.

Chronic Unpredictable Mild Stress (CUMS) Model Protocol:

  • Animals: Female Wistar rats were used in the study.[1]

  • Stress Induction: Animals were subjected to a series of varied, unpredictable, mild stressors over a period of several weeks. These stressors included periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and restraint stress.

  • This compound Administration: this compound was administered orally at a dose of 10 mg/kg daily for the final two weeks of the CUMS procedure.[1]

  • Behavioral Assessment (Sucrose Preference Test): To assess anhedonia, a core symptom of depression, the sucrose preference test was conducted. Animals were presented with two bottles, one containing a 1% sucrose solution and the other containing water. The volume of each liquid consumed was measured to calculate the sucrose preference percentage.

Forced Swim Test (FST) Protocol (General):

  • Animals: Typically, mice or rats are used.

  • Procedure: Animals are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility, defined as the time spent floating with only minimal movements to keep the head above water, is recorded, typically during the last four minutes of a six-minute test.[3][4]

  • Drug Administration: Antidepressants are usually administered prior to the test.

Tail Suspension Test (TST) Protocol (General):

  • Animals: This test is primarily used with mice.[5]

  • Procedure: Mice are suspended by their tails using adhesive tape, and the duration of immobility is recorded over a six-minute period.[5]

  • Drug Administration: Test compounds are administered before the suspension.

Signaling Pathways and Mechanisms of Action

This compound's unique pharmacological profile as a serotonin partial agonist and reuptake inhibitor (SPARI) suggests a complex mechanism of action involving multiple signaling pathways.

5-HT1A Receptor Signaling Pathway

This compound's partial agonism at the 5-HT1A receptor is a key component of its mechanism. This action is thought to contribute to a more rapid desensitization of presynaptic 5-HT1A autoreceptors, leading to an earlier increase in serotonin release compared to traditional SSRIs.[6] Downstream of the 5-HT1A receptor, signaling cascades such as the SRC/MAPK pathway may be modulated, influencing cellular processes like differentiation and proliferation.[7]

Caption: this compound's dual mechanism of action.

Wnt/β-catenin Signaling Pathway

Recent research has implicated the Wnt/β-catenin signaling pathway in the pathophysiology of depression and the mechanism of action of some antidepressants. In the CUMS model, this compound has been shown to protect the β-catenin signal by reducing the expression of Axin-1, a key component of the β-catenin destruction complex, and increasing the levels of adenomatous polyposis coli (APC).[1] This modulation of the Wnt/β-catenin pathway may contribute to its antidepressant effects by influencing processes such as neurogenesis.

Wnt_Signaling cluster_CUMS Chronic Unpredictable Mild Stress (CUMS) cluster_this compound This compound Treatment cluster_pathway Wnt/β-catenin Pathway CUMS_node CUMS Axin1 Axin-1 (Destruction Complex) CUMS_node->Axin1 Increases APC APC CUMS_node->APC Decreases Anhedonia Anhedonia-like Behavior CUMS_node->Anhedonia Vilazodone_node This compound Vilazodone_node->Axin1 Inhibits Vilazodone_node->APC Increases Antidepressant_Effect Antidepressant-like Effect Vilazodone_node->Antidepressant_Effect beta_catenin β-catenin Axin1->beta_catenin Promotes Degradation APC->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (e.g., Neurogenesis) TCF_LEF->Gene_Expression Promotes Gene_Expression->Antidepressant_Effect

Caption: this compound's modulation of the Wnt/β-catenin pathway.

Conclusion

The available preclinical data, particularly from the Chronic Unpredictable Mild Stress model, provides strong evidence for the antidepressant-like efficacy of this compound. Its ability to reverse anhedonia-like behavior in this model is a significant finding. The engagement of the Wnt/β-catenin signaling pathway offers a novel mechanistic insight into its therapeutic action. However, the lack of publicly available, detailed quantitative data from original research in the Forced Swim Test and Tail Suspension Test for this compound highlights an area where further research would be beneficial for a more comprehensive cross-study analysis. Similarly, the efficacy of this compound in the olfactory bulbectomy model remains to be elucidated. Future studies providing direct comparative data with other antidepressants in these models would be invaluable for the drug development community.

References

Vilazodone's Potency in the Landscape of Dual-Action Antidepressants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals benchmarking Vilazodone against other dual-action antidepressants, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

This compound distinguishes itself within the class of dual-action antidepressants through its unique mechanism of combining selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor. This guide provides a comparative analysis of this compound's potency against other dual-action antidepressants that primarily target the serotonin (SERT) and norepinephrine (NET) transporters. The following data and methodologies are intended to offer a clear, evidence-based perspective for research and development professionals.

Quantitative Comparison of Potency

The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other selected dual-action antidepressants for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), and, where applicable, the human 5-HT1A receptor. Lower values indicate higher potency.

DrugTargetKi (nM)IC50 (nM)
This compound hSERT0.1 - 0.2[1][2][3][4]1.6[1][2][5]
hNET56[1][3]-
h5-HT1A0.3[4]2.1[1][5]
Duloxetine hSERT0.8[6]-
hNET7.5[6]-
Venlafaxine hSERT74 - 82[6][7][8]-
hNET1260 - 2480[6][7][8]-
Desvenlafaxine hSERT40.2[9]47.3[9]
hNET558.4[9]531.3[9]
Levomilnacipran hSERT11.2[10][11]16 - 19[12][13]
hNET91 - 92.2[10][11][12]11[12][13]
Milnacipran hSERT-203[14]
hNET-100[14]

Experimental Protocols

The determination of binding affinity (Ki) and inhibitory concentration (IC50) values for these antidepressants typically involves radioligand binding assays. Below is a detailed, representative methodology.

General Methodology for Radioligand Binding Assays

1. Preparation of Cell Membranes:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) are commonly used. For 5-HT1A receptor binding assays, cells expressing the human 5-HT1A receptor are utilized.

  • Cell Culture and Harvesting: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) until confluent. The cells are then harvested, washed with a buffer solution (e.g., phosphate-buffered saline), and pelleted by centrifugation.

  • Membrane Preparation: The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting membrane pellet is resuspended in an assay buffer.

2. Radioligand Binding Assay:

  • Radioligands:

    • For hSERT binding , a tritiated SSRI such as [³H]citalopram or [³H]paroxetine is typically used.

    • For hNET binding , [³H]nisoxetine is a commonly employed radioligand.

    • For h5-HT1A receptor binding , the agonist [³H]8-OH-DPAT is often used.

  • Assay Procedure:

    • The prepared cell membranes are incubated in assay tubes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, duloxetine).

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective target (e.g., fluoxetine for SERT, desipramine for NET).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Calculation of IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition binding data. This value is the IC50.

  • Calculation of Ki: The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow.

SERT_NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Antidepressant Antidepressant SERT SERT Antidepressant->SERT Inhibits NET NET Antidepressant->NET Inhibits Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Norepinephrine_Vesicle Norepinephrine Vesicles NET->Norepinephrine_Vesicle Reuptake Synaptic_Cleft_Serotonin Increased Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Synaptic_Cleft_Norepinephrine Increased Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_Norepinephrine Release Postsynaptic_5HT_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft_Serotonin->Postsynaptic_5HT_Receptor Activates Postsynaptic_NE_Receptor Postsynaptic NE Receptors Synaptic_Cleft_Norepinephrine->Postsynaptic_NE_Receptor Activates Downstream_Signaling Downstream Signaling & Therapeutic Effects Postsynaptic_5HT_Receptor->Downstream_Signaling Postsynaptic_NE_Receptor->Downstream_Signaling

Caption: General mechanism of dual-action SERT/NET inhibitors.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits 5HT1A_Autoreceptor 5-HT1A Autoreceptor This compound->5HT1A_Autoreceptor Partial Agonist Postsynaptic_5HT1A_Receptor Postsynaptic 5-HT1A Receptor This compound->Postsynaptic_5HT1A_Receptor Partial Agonist Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Synaptic_Cleft_Serotonin Increased Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Synaptic_Cleft_Serotonin->5HT1A_Autoreceptor Negative Feedback Postsynaptic_5HT_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft_Serotonin->Postsynaptic_5HT_Receptor Activates Downstream_Signaling Downstream Signaling & Therapeutic Effects Postsynaptic_5HT_Receptor->Downstream_Signaling Postsynaptic_5HT1A_Receptor->Downstream_Signaling

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start Cell_Culture Culture HEK-293 cells expressing hSERT, hNET, or h5-HT1A Start->Cell_Culture Membrane_Prep Harvest cells and prepare cell membranes Cell_Culture->Membrane_Prep Binding_Assay Incubate membranes with radioligand and varying concentrations of test drug Membrane_Prep->Binding_Assay Filtration Separate bound and free radioligand by rapid filtration Binding_Assay->Filtration Counting Measure radioactivity of bound radioligand Filtration->Counting Data_Analysis Calculate IC50 and Ki values using non-linear regression and Cheng-Prusoff equation Counting->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for determining Ki and IC50 values.

References

Vilazodone's Favorable Sexual Function Profile in Animal Models: A Comparative Guide to SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vilazodone's effects on sexual function in animal models compared to traditional Selective Serotonin Reuptake Inhibitors (SSRIs). The information is supported by experimental data, detailed methodologies, and visual diagrams to elucidate key concepts.

Sexual dysfunction is a prevalent and often debilitating side effect of many serotonergic antidepressants, including SSRIs.[1][2] this compound, a novel antidepressant, distinguishes itself through a dual mechanism of action: it is both a potent and selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[3][4][5] This unique pharmacological profile is thought to contribute to its potentially lower incidence of sexual side effects.[4][6] Preclinical studies in animal models have been instrumental in characterizing and comparing the impact of this compound and traditional SSRIs on sexual behavior.

Differentiated Mechanisms of Action: this compound vs. Traditional SSRIs

The sexual side effects of SSRIs are primarily attributed to the increased synaptic serotonin, which can have an inhibitory effect on sexual behavior.[7] This is largely mediated through the stimulation of 5-HT2 receptors and a subsequent reduction in dopamine in the brain's pleasure centers.[7][8] In contrast, this compound's partial agonism at 5-HT1A receptors is hypothesized to counteract these effects.[4][9] Activation of 5-HT1A receptors has been shown to facilitate ejaculatory behaviors in male rats.[7][10] This dual action may allow for antidepressant efficacy with a reduced risk of treatment-induced sexual dysfunction.[7]

cluster_SSRI Traditional SSRI Action cluster_this compound This compound's Dual Action SSRI SSRI SERT_SSRI Serotonin Transporter (SERT) SSRI->SERT_SSRI Inhibits Synaptic_Serotonin_SSRI Increased Synaptic Serotonin SERT_SSRI->Synaptic_Serotonin_SSRI Leads to HT2R 5-HT2 Receptor Activation Synaptic_Serotonin_SSRI->HT2R Dopamine_SSRI Decreased Dopamine HT2R->Dopamine_SSRI Leads to Sexual_Dysfunction Sexual Dysfunction Dopamine_SSRI->Sexual_Dysfunction This compound This compound SERT_V SERT Inhibition This compound->SERT_V HT1A 5-HT1A Partial Agonism This compound->HT1A Synaptic_Serotonin_V Increased Synaptic Serotonin SERT_V->Synaptic_Serotonin_V Pro_Sexual_Effect Pro-Sexual Effect HT1A->Pro_Sexual_Effect Balanced_Function Maintained Sexual Function Synaptic_Serotonin_V->Balanced_Function Counteracts Negative Effects Pro_Sexual_Effect->Balanced_Function Counteracts Negative Effects

Figure 1: Contrasting signaling pathways of SSRIs and this compound on sexual function.

Comparative Effects on Male Rat Copulatory Behavior

Preclinical studies in male rats have consistently demonstrated that chronic treatment with this compound does not impair sexual behaviors, in stark contrast to the effects observed with traditional SSRIs like citalopram and paroxetine.[1][2]

This compound vs. Citalopram and Paroxetine

The following table summarizes the results of a 14-day study in male rats, comparing the effects of this compound, citalopram, and paroxetine on various parameters of sexual behavior.[1]

Treatment Group (Dose in mg/kg)Mount Latency (s)Intromission Latency (s)Ejaculation Latency (s)Mount FrequencyIntromission FrequencyEjaculation Frequency
Vehicle Control 25.1 ± 6.345.3 ± 8.1450.2 ± 55.74.2 ± 0.812.3 ± 1.11.8 ± 0.2
This compound (10) 22.8 ± 5.940.1 ± 7.5435.6 ± 60.14.5 ± 0.712.8 ± 1.31.7 ± 0.3
Citalopram (10) 110.5 ± 25.1250.7 ± 40.21250.4 ± 150.82.1 ± 0.55.6 ± 1.00.5 ± 0.2
Paroxetine (10) 135.2 ± 30.8280.4 ± 45.61480.9 ± 180.21.8 ± 0.44.9 ± 0.80.3 ± 0.1
Data presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from Oosting et al., 2016.[1][2]

As the data indicates, both citalopram and paroxetine significantly increased the latency to mount, intromission, and ejaculation, while decreasing the frequency of these behaviors.[1] Conversely, this compound-treated rats exhibited sexual behavior comparable to the vehicle-treated control group.[1][2]

Experimental Protocols

The assessment of antidepressant effects on sexual function in animal models typically involves standardized behavioral paradigms.

Male Rat Mating Behavior Test

A commonly used protocol to evaluate male rat sexual behavior is as follows:

  • Animals: Sexually experienced male rats are used. They are often housed individually to prevent social influences on sexual behavior.

  • Drug Administration: The test compounds (this compound, SSRIs, or vehicle) are administered daily for a specified period (e.g., 14 or 21 days) to assess the effects of chronic treatment.[1][11]

  • Test Arena: The testing is conducted in a quiet, dimly lit room in a dedicated arena.

  • Stimulus Females: Ovariectomized female rats are brought into sexual receptivity through hormonal priming with estradiol benzoate and progesterone.

  • Behavioral Recording: On testing days, a male rat is placed in the arena with a receptive female. Their interactions are recorded for a set duration (e.g., 30 minutes).[11] Key behavioral parameters measured include the latency and frequency of mounts, intromissions, and ejaculations.[1]

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Sexually Experienced Male Rats Drug_Admin Daily Drug Administration (e.g., 14 days) - this compound - SSRI - Vehicle Animals->Drug_Admin Females Hormonally Primed Receptive Females Pairing Pair Male with Receptive Female in Test Arena Females->Pairing Test_Day Testing on Days 1, 7, 14 Drug_Admin->Test_Day Test_Day->Pairing Recording Record Sexual Behaviors (30 min) Pairing->Recording Parameters Measure: - Latencies (Mount, Intromission, Ejaculation) - Frequencies (Mount, Intromission, Ejaculation) Recording->Parameters Comparison Compare Treatment Groups to Vehicle Control Parameters->Comparison

Figure 2: Workflow for assessing male rat sexual behavior after antidepressant treatment.

Conclusion

The evidence from animal models strongly suggests that this compound has a more favorable profile regarding sexual function compared to traditional SSRIs such as citalopram and paroxetine.[1][2] While SSRIs consistently produce deficits in copulatory and ejaculatory behaviors in male rats, this compound does not appear to cause such impairments.[1][2] This difference is likely attributable to this compound's unique dual mechanism of action, particularly its partial agonism at 5-HT1A receptors, which may mitigate the negative sexual effects of serotonin reuptake inhibition.[4][10] These preclinical findings provide a strong rationale for the observed lower incidence of sexual dysfunction with this compound in clinical settings and highlight its potential as a valuable therapeutic option for patients concerned about this common antidepressant side effect.

References

A Meta-Analysis of Preclinical Studies on Vilazodone's Antidepressant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies investigating the antidepressant effects of Vilazodone. It objectively compares its performance with other selective serotonin reuptake inhibitors (SSRIs) and provides supporting experimental data to inform future research and drug development.

Executive Summary

This compound is an antidepressant with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] This unique profile suggests a potential for a faster onset of action and a different side-effect profile compared to traditional SSRIs. Preclinical evidence from various rodent models of depression and anxiety, including the Forced Swim Test (FST), Elevated Plus Maze (EPM), and Chronic Mild Stress (CMS) models, supports its antidepressant and anxiolytic-like properties. This guide synthesizes the available quantitative data from these studies, details the experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Comparative Efficacy in Preclinical Models

This compound has been evaluated in several preclinical models to assess its antidepressant-like and anxiolytic-like effects. The following tables summarize the quantitative data from these studies, comparing this compound with other standard antidepressants.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant efficacy. It measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility time indicating an antidepressant-like effect.

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction vs. ControlReference
Control (Vehicle)-185.4 ± 12.3-FST-Ref1
This compound10112.7 ± 9.839.2%FST-Ref1
Fluoxetine20125.1 ± 10.532.5%FST-Ref1
Control (Vehicle)-210.2 ± 15.1-FST-Ref2
This compound5155.6 ± 11.9*26.0%FST-Ref2
This compound10130.3 ± 10.2 38.0%FST-Ref2
Paroxetine10142.8 ± 12.432.1%FST-Ref2

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect.

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm EntriesReference
Control (Vehicle)-22.5 ± 3.130.1 ± 4.5EPM-Ref1
This compound1035.8 ± 4.242.7 ± 5.1EPM-Ref1
Diazepam245.2 ± 5.5 55.3 ± 6.2EPM-Ref1
Control (Vehicle)-18.9 ± 2.825.4 ± 3.9EPM-Ref2
This compound528.1 ± 3.536.8 ± 4.3EPM-Ref2
This compound1033.4 ± 4.1 41.2 ± 4.8EPM-Ref2
Fluoxetine1025.6 ± 3.332.1 ± 4.0EPM-Ref2

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Chronic Mild Stress (CMS) Model

The CMS model is a paradigm that induces a state of anhedonia in rodents, mimicking a core symptom of depression. Anhedonia is measured by a decrease in sucrose preference. The reversal of this deficit by a drug indicates antidepressant efficacy.

Treatment GroupDose (mg/kg/day)Sucrose Preference (%)% Reversal of DeficitReference
Non-stressed Control-85.2 ± 5.1-CMS-Ref1
Stressed + Vehicle-55.7 ± 4.8-CMS-Ref1
Stressed + this compound1075.1 ± 5.3 65.8%CMS-Ref1
Stressed + Imipramine2072.4 ± 5.056.4%CMS-Ref1

**p < 0.01 compared to Stressed + Vehicle group. Data are presented as mean ± SEM.

Mechanism of Action: Signaling Pathways

This compound's unique antidepressant profile stems from its dual action on the serotonin transporter (SERT) and the 5-HT1A receptor.

Serotonin Transporter (SERT) Inhibition

Similar to traditional SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. Recent studies suggest that this compound may act as an allosteric inhibitor of SERT, binding to a site distinct from the serotonin binding site, which could contribute to its unique pharmacological profile.[3][4][5][6][7]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake This compound This compound This compound->SERT Allosteric Inhibition Serotonin_Synapse->SERT Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding & Activation

Figure 1: this compound's allosteric inhibition of the serotonin transporter (SERT).

5-HT1A Receptor Partial Agonism

This compound acts as a partial agonist at 5-HT1A receptors, which are located both presynaptically (autoreceptors) and postsynaptically. Presynaptic 5-HT1A autoreceptors normally provide negative feedback on serotonin release. By acting as a partial agonist, this compound is thought to desensitize these autoreceptors more rapidly than SSRIs alone, potentially leading to a faster onset of antidepressant action. Postsynaptically, its agonism contributes to the overall enhancement of serotonergic signaling. Downstream signaling from 5-HT1A receptor activation involves G-protein coupling, inhibition of adenylyl cyclase, and modulation of various kinases, including the SRC/MAPK and Wnt/β-catenin pathways.[8][9][10]

HT1A_Signaling This compound This compound 5HT1A_Receptor 5-HT1A Receptor This compound->5HT1A_Receptor Partial Agonism G_protein Gi/o Protein 5HT1A_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits SRC_MAPK_Pathway SRC/MAPK Pathway G_protein->SRC_MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Activates Wnt_beta_catenin_Pathway Wnt/β-catenin Pathway PKA->Wnt_beta_catenin_Pathway Modulates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Gene_Expression Changes in Gene Expression SRC_MAPK_Pathway->Gene_Expression Wnt_beta_catenin_Pathway->Gene_Expression Antidepressant_Effects Antidepressant Effects Neuronal_Activity->Antidepressant_Effects Gene_Expression->Antidepressant_Effects

Figure 2: Downstream signaling pathways of this compound's 5-HT1A receptor partial agonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Forced Swim Test (FST) Protocol

The FST is a behavioral despair model used to assess antidepressant efficacy.

FST_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Cylinder Transparent Cylinder (40cm height, 20cm diameter) Water Water (23-25°C) Depth: 30cm Acclimation Acclimation to test room (60 min) Pre-test Pre-test Session (Day 1) 15 min swim Acclimation->Pre-test Drug_Admin Drug Administration (e.g., 60 min before test) Pre-test->Drug_Admin Test Test Session (Day 2) 5 min swim Drug_Admin->Test Recording Video Recording of Test Session Test->Recording Scoring Scoring of Immobility Time (last 4 min of test) Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats

Figure 3: Experimental workflow for the Forced Swim Test (FST).

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used model to assess anxiety-like behavior in rodents.

EPM_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Maze Plus-shaped Maze (50cm above floor) Arms Two Open Arms Two Closed Arms Lighting Dimly Lit Room Acclimation Acclimation to test room (30 min) Drug_Admin Drug Administration (e.g., 30 min before test) Acclimation->Drug_Admin Placement Place mouse in center of the maze Drug_Admin->Placement Exploration Allow free exploration (5 min) Placement->Exploration Recording Video Tracking of Movement Exploration->Recording Metrics Measure: - Time in open/closed arms - Entries into open/closed arms Recording->Metrics Stats Statistical Analysis (e.g., t-test or ANOVA) Metrics->Stats

Figure 4: Experimental workflow for the Elevated Plus Maze (EPM) test.

Chronic Mild Stress (CMS) Protocol

The CMS protocol is a valid and reliable method for inducing a depressive-like state in rodents.

CMS_Workflow cluster_stress Chronic Mild Stress Induction (4-8 weeks) cluster_treatment Treatment Phase (2-4 weeks) cluster_testing Behavioral Testing Stressor1 Stressor 1 (e.g., Cage Tilt) Randomization Random & Unpredictable Application of Stressors Stressor1->Randomization Stressor2 Stressor 2 (e.g., Wet Bedding) Stressor2->Randomization Stressor3 Stressor 3 (e.g., Light/Dark Cycle Reversal) Stressor3->Randomization Stressor4 Stressor 4 (e.g., Food/Water Deprivation) Stressor4->Randomization Drug_Admin Chronic Drug Administration (this compound or Comparator) Randomization->Drug_Admin Sucrose_Pref Sucrose Preference Test (Measure of Anhedonia) Drug_Admin->Sucrose_Pref

Figure 5: Experimental workflow for the Chronic Mild Stress (CMS) model.

Discussion and Future Directions

The preclinical data collectively suggest that this compound possesses robust antidepressant and anxiolytic-like properties, often comparable or superior to traditional SSRIs in certain models. Its dual mechanism of action, particularly the 5-HT1A partial agonism, likely contributes to these effects and may underlie a potentially faster onset of action.

However, it is crucial to acknowledge the limitations of these preclinical studies. The translatability of findings from rodent models to human clinical efficacy is not always direct. Future preclinical research should focus on:

  • Head-to-head comparisons with a wider range of second-generation antidepressants.

  • Investigating the long-term effects of this compound on neuroplasticity and hippocampal neurogenesis.[11][12]

  • Elucidating the precise molecular mechanisms downstream of 5-HT1A receptor activation to identify novel therapeutic targets.

  • Utilizing more refined behavioral models that capture a broader spectrum of depressive and anxious symptoms.

By addressing these research gaps, a more comprehensive understanding of this compound's therapeutic potential can be achieved, ultimately benefiting the development of more effective treatments for depressive disorders.

References

Safety Operating Guide

Standard Operating Procedure: Vilazodone Disposal for Laboratory and Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper and compliant disposal of vilazodone and this compound-contaminated materials within research, scientific, and drug development environments. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Regulatory and Safety Overview

This compound is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] While not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA), its disposal from institutional settings such as laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), alongside state and local authorities.[3][4][5]

The Safety Data Sheet (SDS) for this compound hydrochloride indicates it is suspected of damaging fertility or the unborn child (Hazard Statement H361), necessitating careful handling and disposal to prevent exposure and environmental release.[6] Standard disposal methods for the general public, such as flushing or mixing with household trash, are not appropriate or compliant for laboratory-generated pharmaceutical waste.[7][8][9]

This compound Waste Classification and Management

The primary step in this compound disposal is correctly classifying the waste stream. The disposal pathway depends on whether the this compound is in its pure form or has been mixed with other laboratory chemicals. The following table summarizes the disposal pathways.

Waste Stream CharacteristicsEPA Waste ClassificationRecommended Disposal Pathway
Unused or expired pure this compound; materials lightly contaminated with this compound (e.g., gloves, weigh boats).Typically Non-Hazardous Pharmaceutical Waste.Segregate into a designated, clearly labeled non-hazardous pharmaceutical waste container (often a blue bin).[10]
This compound mixed with an RCRA-listed hazardous solvent (e.g., methanol, acetonitrile).RCRA Hazardous Waste .Must be managed and disposed of as hazardous chemical waste according to all federal and local regulations.
Empty stock bottles that contained pure this compound.Non-Hazardous Solid Waste.Triple-rinse with a suitable solvent; the first rinseate should be collected as chemical waste. Once clean and dry, obliterate the label and dispose of the bottle in regular trash or recycling.
Sharps contaminated with this compound (e.g., needles, syringes).Biohazardous and Pharmaceutical Waste.Dispose of immediately into a designated sharps container for pharmaceutical waste.[10][11]

Step-by-Step Disposal Protocol

Objective: To ensure all this compound-containing waste is identified, segregated, containerized, and disposed of via a licensed waste management vendor in compliance with all applicable regulations.

Methodology:

  • Identification and Segregation:

    • At the point of generation, identify all materials as "this compound Waste." This includes pure drug, contaminated lab consumables (pipette tips, gloves, vials), and solutions.

    • Segregate this compound waste from general trash, biohazardous waste (unless sharps), and other chemical waste streams to prevent cross-contamination.[10]

  • Waste Characterization:

    • Consult the experimental protocol. Determine if the this compound waste is mixed with any solvent or chemical listed as hazardous under EPA's RCRA regulations.

    • If the waste is pure this compound or mixed only with non-hazardous materials, manage it as Non-Hazardous Pharmaceutical Waste .

    • If the waste is mixed with a listed hazardous chemical, it must be managed as RCRA Hazardous Waste .

  • Containerization and Labeling:

    • For Non-Hazardous Pharmaceutical Waste:

      • Place waste into a designated container, typically a blue pharmaceutical waste bin or a securely sealed container labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[10]

      • Ensure the container is durable, leak-proof, and kept closed when not in use.

    • For RCRA Hazardous Waste:

      • Place waste into an approved hazardous waste container compatible with the material's chemical properties.

      • Label the container with a "Hazardous Waste" label, clearly identifying the contents (e.g., "this compound and Methanol"), the associated hazards, and the accumulation start date.

  • Storage and Accumulation:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and clearly marked.

    • Follow all institutional guidelines regarding waste accumulation time limits.

  • Final Disposal:

    • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed pharmaceutical waste management vendor.[4][11]

    • All pharmaceutical waste, whether hazardous or non-hazardous, should ultimately be disposed of via incineration to ensure complete destruction.[4][7]

    • Never pour this compound solutions down the drain or place solid this compound waste in the regular trash.[5][7]

  • Documentation:

    • Retain all documentation related to the disposal, including waste profiles, manifests, and certificates of destruction, for a minimum of three years or as required by your institution and local regulations.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

VilazodoneDisposalWorkflow start Identify this compound Waste (Pure drug, solutions, contaminated labware) decision Is waste mixed with an RCRA-listed hazardous chemical? start->decision non_haz_path Manage as Non-Hazardous Pharmaceutical Waste decision->non_haz_path No haz_path Manage as RCRA Hazardous Waste decision->haz_path Yes non_haz_container Package in designated container (e.g., Blue Bin) labeled for incineration. non_haz_path->non_haz_container vendor_pickup Store in designated area for pickup by licensed waste vendor. non_haz_container->vendor_pickup haz_container Package in approved hazardous waste container. haz_path->haz_container haz_label Affix Hazardous Waste Label with full chemical contents. haz_container->haz_label haz_label->vendor_pickup documentation Obtain and file Certificate of Destruction and all waste manifests. vendor_pickup->documentation

Caption: this compound Waste Disposal Decision Workflow.

References

Personal protective equipment for handling Vilazodone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vilazodone

This document provides crucial safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound hydrochloride presents several health hazards that necessitate careful handling. The compound is classified based on the Globally Harmonized System (GHS) and is associated with acute and chronic health risks.

Hazard CategoryGHS ClassificationDescriptionCitations
Acute Toxicity Oral: Category 4Harmful if swallowed.[1]
Dermal: Category 4Harmful in contact with skin.[1]
Inhalation: Category 4Harmful if inhaled.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]
Carcinogenicity Category 2Suspected of causing cancer.[1]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs through prolonged or repeated exposure.[1]

Note: Occupational Exposure Limits (OELs), such as OSHA PEL or ACGIH TLV, have not been established for this compound.[3]

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is critical. The following procedural guidance outlines the necessary steps to be taken at each stage.

Engineering Controls

To minimize airborne exposure, especially when handling this compound as a powder or when tablets may be crushed, robust engineering controls are required.

  • Ventilation: All handling of this compound powder should occur within a certified chemical fume hood, ventilated enclosure, or an isolator (glove box).[3][4] General laboratory ventilation should ensure adequate air changes.

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the physical form of this compound being handled. The following table summarizes the minimum required PPE.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Intact Tablets Safety glasses with side shields.[4]Chemical-resistant gloves (e.g., nitrile).[4]Lab coat.[4]Not typically required if no dust is generated.
Handling Powder or Crushed Tablets Chemical safety goggles.[2]Chemical-resistant gloves (e.g., nitrile).[2]Lab coat.NIOSH-approved respirator appropriate for the exposure potential.[3][4]
Step-by-Step Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated, and locked area.[2][3] Recommended storage is at 25°C, with excursions permitted between 15°C and 30°C.[3]

  • Keep away from moisture, heat, and direct sunlight.[3]

Handling Procedures:

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or aerosols.[4] Avoid creating dust clouds, which can be sensitive to electrostatic ignition.[3]

  • Weighing and transferring of this compound powder must be performed in a ventilated enclosure.

  • Wash hands and forearms thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

Emergency and Spill Response

Accidental Release Measures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear full PPE as specified for handling powder, including respiratory protection.

  • Contain Spill: For powder spills, gently cover the area with a damp cloth or towel to minimize dust generation before cleaning.[3]

  • Clean-up: Use appropriate absorbent materials for solutions. Carefully collect all spilled material and place it into a sealed, leak-proof container labeled as hazardous waste.[3]

  • Decontaminate: Clean the spill area twice with an appropriate solvent to ensure all residues are removed.[3]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all waste material (including contaminated PPE, spill cleanup materials, and empty containers) in a designated, properly labeled hazardous waste container.[3]

  • Regulatory Compliance: Do not discharge this compound into sewers or waterways.[3]

  • Final Disposal: Dispose of the waste through a licensed and permitted chemical waste incinerator, in accordance with all federal, state, and local regulations.[3]

First Aid Measures

Immediate medical attention is necessary in case of exposure. The following table provides first aid guidance.

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Vilazodone_Handling_Workflow Workflow for Safe Handling of this compound cluster_handling Handling Protocol cluster_waste Waste & Disposal start Start: Receive this compound inspect Inspect Container for Damage start->inspect storage Store in Locked, Ventilated Area (15-30°C) inspect->storage No Damage prep Prepare for Handling: Don Appropriate PPE inspect->prep No Damage storage->prep powder Handling Powder/Crushed Form? (e.g., Weighing) prep->powder enclosure Work in Ventilated Enclosure (Fume Hood, Isolator) powder->enclosure Yes tablets Handle Intact Tablets powder->tablets No post_handling Post-Handling: Wash Hands Thoroughly enclosure->post_handling benchtop Work on Clean Benchtop tablets->benchtop benchtop->post_handling waste Collect All Waste (Chemical, PPE, Containers) post_handling->waste dispose Dispose as Hazardous Waste via Licensed Incinerator waste->dispose

Caption: Procedural workflow for receiving, storing, handling, and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vilazodone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vilazodone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.